16-O-Acetyldarutigenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R)-2-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-14(23)26-13-19(25)21(4)10-8-16-15(12-21)6-7-17-20(2,3)18(24)9-11-22(16,17)5/h12,16-19,24-25H,6-11,13H2,1-5H3/t16-,17-,18-,19+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQYJHPSJRFCLW-MGNVCTHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101313 | |
| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188282-01-0 | |
| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188282-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
16-O-Acetyldarutigenol: A Technical Guide to its Natural Source, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-O-Acetyldarutigenol is a naturally occurring ent-pimarane diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its extraction and isolation, and an exploration of the biological pathways associated with its parent compound, darutigenol (B197986), and closely related derivatives. The information is presented to support further research and development efforts in the fields of medicinal chemistry and pharmacology.
Natural Occurrence and Source
Table 1: Quantitative Analysis of Darutigenol in Siegesbeckia orientalis
| Plant Species | Compound | Concentration (mg/g of dried aerial parts) | Reference |
| Siegesbeckia orientalis | Darutigenol | 0.37 - 3.18 | [3] |
Experimental Protocols: Extraction and Isolation
While a specific, detailed protocol for the isolation of this compound is not extensively published, a general methodology can be compiled from studies on the isolation of diterpenoids from Siegesbeckia species. The following protocol represents a typical workflow for the extraction and purification of this compound from the aerial parts of Siegesbeckia orientalis.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Siegesbeckia orientalis are collected.
-
Drying: The plant material is air-dried in a shaded area to prevent the degradation of chemical constituents.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Isolation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is expected to contain the diterpenoids, is subjected to column chromatography on silica (B1680970) gel.
-
Gradient Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing compounds with similar TLC profiles to known diterpenoids are combined and subjected to further purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HMQC, and HMBC): To elucidate the detailed chemical structure.
Caption: Isolation Workflow for this compound.
Biological Context and Signaling Pathways
Direct studies on the signaling pathways of this compound are limited. However, research on its parent compound, darutigenol, and a closely related derivative, 3-O-acetyldarutigenol, provides valuable insights into its potential biological activities.
Darutigenol and the AKT1 Signaling Pathway
Darutigenol has been shown to protect against myocardial infarction and ischemia/reperfusion injury by activating the AKT1 signaling pathway.[4] AKT1 is a serine/threonine-protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. The proposed mechanism involves the binding of darutigenol to AKT1, leading to its phosphorylation and activation.
Caption: Darutigenol's Activation of the AKT1 Pathway.
3-O-Acetyldarutigenol and Acetylcholinesterase Inhibition
A related compound, 3-O-acetyldarutigenol, has been identified as a mixed-type inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This suggests a potential role for darutigenol derivatives in modulating cholinergic neurotransmission. A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Caption: Mixed-Type AChE Inhibition Mechanism.
Conclusion
This compound, a diterpenoid from Siegesbeckia orientalis, represents a compound of interest for further pharmacological investigation. This guide provides a foundational understanding of its natural source and a generalized protocol for its isolation. The biological activities of its parent and related compounds suggest potential therapeutic applications, particularly in areas involving cell survival pathways and neurotransmitter modulation. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.
References
The Biosynthesis of Darutigenol and Its Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darutigenol (B197986), a labdane-type diterpenoid derived from the medicinal plant Siegesbeckia orientalis, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced bioactivities. This technical guide provides an in-depth overview of the putative biosynthetic pathway of darutigenol, supported by general methodologies for pathway elucidation and quantitative analysis.
Putative Biosynthetic Pathway of Darutigenol
While the specific enzymes responsible for darutigenol biosynthesis have yet to be fully characterized, a putative pathway can be proposed based on the well-established biosynthesis of other labdane-type diterpenoids in plants. The pathway commences with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of cyclization and oxidation reactions.
The initial and rate-limiting step in diterpenoid biosynthesis is the conversion of GGPP to a bicyclic intermediate. This is typically catalyzed by a Class II diterpene synthase (diTPS). For the formation of a labdane-type skeleton, a copalyl diphosphate synthase (CPS) is expected to catalyze the protonation-dependent cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).
Subsequently, a Class I diTPS, likely a kaurene synthase-like (KSL) enzyme, would convert (+)-CPP into the foundational pimaradiene scaffold. Based on the stereochemistry of darutigenol, the likely intermediate is ent-pimar-15-ene.
Following the formation of the diterpene hydrocarbon backbone, a series of post-cyclization modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing the hydroxyl groups and the diol functionality characteristic of darutigenol. The final steps would likely involve specific hydroxylases to introduce the oxygen functionalities at various positions on the pimarane (B1242903) skeleton, ultimately yielding darutigenol.
Quantitative Data
To date, no specific quantitative data on the enzymatic reactions leading to darutigenol have been published. However, we can extrapolate potential yields and enzyme kinetics from studies on similar diterpenoid biosynthetic pathways that have been reconstituted in microbial hosts or studied in vitro. The following tables provide hypothetical quantitative data to serve as a benchmark for future research.
| Enzyme | Substrate | Product | Apparent Km (µM) | Apparent kcat (s-1) | Reference |
| SoCPS (putative) | GGPP | (+)-CPP | 5 - 15 | 0.1 - 1.0 | Based on other CPSs |
| SoKSL (putative) | (+)-CPP | ent-Pimar-15-ene | 10 - 50 | 0.05 - 0.5 | Based on other KSLs |
| SoCYP (putative hydroxylase) | ent-Pimar-15-ene | Hydroxylated intermediates | 20 - 100 | 0.01 - 0.2 | Based on other CYPs |
Table 1: Hypothetical Kinetic Parameters of Putative Darutigenol Biosynthetic Enzymes. So refers to Siegesbeckia orientalis.
| Host Organism | Engineering Strategy | Titer of Diterpenoid (mg/L) | Reference |
| E. coli | Co-expression of a plant CPS and KSL with an engineered MEP pathway. | 10 - 100 | Based on similar engineering efforts. |
| S. cerevisiae | Co-expression of a plant CPS, KSL, and a CYP with an engineered MVA pathway. | 50 - 500 | Based on similar engineering efforts. |
| N. benthamiana | Transient co-expression of the entire putative pathway. | 1 - 10 (µg/g fresh weight) | Based on similar transient expressions. |
Table 2: Potential Titers of Darutigenol Precursors in Engineered Hosts.
Experimental Protocols
The elucidation of the darutigenol biosynthetic pathway requires a combination of gene discovery, heterologous expression, and in vitro enzymatic assays.
Protocol 1: Identification of Candidate Genes from Siegesbeckia orientalis
-
Transcriptome Sequencing: Perform RNA-seq on tissues of S. orientalis known to accumulate darutigenol (e.g., leaves and flowers) to generate a comprehensive transcriptome.
-
Candidate Gene Mining: Identify candidate diTPS (CPS and KSL) and CYP genes from the transcriptome based on homology to known diterpenoid biosynthetic genes from other plant species.
-
Co-expression Analysis: Analyze the transcriptome data to identify genes that are co-expressed with the candidate diTPS genes, as these are likely to be involved in the same pathway.
Protocol 2: Heterologous Expression and Functional Characterization of Diterpene Synthases
-
Gene Cloning: Clone the full-length coding sequences of the candidate SoCPS and SoKSL genes into a suitable expression vector (e.g., pET28a for E. coli or a yeast expression vector).
-
Heterologous Expression: Transform the expression constructs into a suitable host (E. coli or S. cerevisiae) and induce protein expression.
-
In Vivo Product Analysis: For co-expression of SoCPS and SoKSL in an engineered host strain that produces GGPP, extract the culture with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC-MS Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene hydrocarbon product. Compare the mass spectrum and retention time with an authentic standard of ent-pimar-15-ene if available.
Protocol 3: In Vitro Enzyme Assays for Cytochrome P450s
-
Microsome Preparation: Express the candidate SoCYP genes in a suitable system (e.g., yeast or insect cells) and prepare microsomes containing the recombinant enzyme.
-
Enzyme Assay: Set up a reaction mixture containing the microsomes, the diterpene substrate (ent-pimar-15-ene), a source of NADPH (e.g., an NADPH regenerating system), and buffer.
-
Product Extraction and Analysis: After incubation, extract the reaction mixture with an organic solvent and analyze the products by GC-MS or LC-MS to identify hydroxylated derivatives of the substrate.
Visualizations
Caption: Putative biosynthetic pathway of darutigenol.
Caption: Workflow for identifying candidate genes.
Caption: Workflow for enzyme characterization.
An In-Depth Technical Guide to 16-O-Acetyldarutigenol: Physicochemical Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-O-Acetyldarutigenol is a naturally occurring diterpenoid of the pimarane (B1242903) class, isolated from plants of the Siegesbeckia genus. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside its known biological activities, with a focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols for isolation, purification, and biological evaluation are presented, drawing from established methodologies for related diterpenoids. Furthermore, this guide elucidates the potential signaling pathways through which this compound may exert its therapeutic effects, providing a foundation for further research and drug development.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its chemical structure and data on its parent compound, darutigenol (B197986).
| Property | Value | Source/Method |
| Molecular Formula | C₂₂H₃₆O₄ | Calculated |
| Molecular Weight | 364.5 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and other polar organic solvents. Limited solubility in water. (Predicted) | Inferred from darutigenol and other diterpenoids. |
Structure:
Antioxidant Activity
The antioxidant properties of diterpenoids are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity can be evaluated using various in vitro assays.
Experimental Protocols
The following protocols are generalized based on methods used for the isolation, purification, and evaluation of diterpenoids from plant sources.
Isolation and Purification
The isolation of this compound from the aerial parts of Siegesbeckia species can be achieved through a multi-step extraction and chromatographic process. [1]
Protocol:
-
Extraction: The air-dried and powdered aerial parts of the Siegesbeckia plant are extracted with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297).
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound. A suitable HPLC method for diterpenoids from Siegesbeckia has been described. [2]
Anti-inflammatory Activity Assay (In Vitro)
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [3] Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Antioxidant Activity Assays (In Vitro)
DPPH Radical Scavenging Assay: [4]
-
Reaction Mixture: A solution of this compound in methanol is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated.
ABTS Radical Cation Scavenging Assay: [5]
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
Reaction: The ABTS•+ solution is mixed with a solution of this compound.
-
Measurement: The decrease in absorbance is measured at 734 nm.
-
Calculation: The percentage of scavenging is determined.
Spectroscopic Data
Detailed and verified ¹H and ¹³C NMR data for this compound are not currently available in the public domain. However, based on the structure of the parent compound, darutigenol, and typical chemical shifts for acetyl groups, a predicted spectrum can be proposed. The ¹H NMR spectrum would be expected to show a characteristic singlet for the acetyl methyl protons around δ 2.0 ppm. The ¹³C NMR spectrum would show a signal for the acetyl carbonyl carbon around δ 170 ppm and the acetyl methyl carbon around δ 21 ppm. [6][7]For definitive structural elucidation, full 1D and 2D NMR analysis of the purified compound is required.
Conclusion
This compound is a promising natural product with potential therapeutic applications stemming from its predicted anti-inflammatory and antioxidant activities. This guide provides a foundational understanding of its properties and the methodologies required for its further investigation. The elucidation of its precise mechanism of action and the acquisition of detailed spectroscopic data are critical next steps in realizing its full potential in drug discovery and development. The information compiled herein serves as a valuable resource for researchers embarking on the study of this and other related diterpenoids.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Assessment of Free Radical Scavenging Effect and Thermal Protein Denaturation Inhibition of Bee Venom for an Anti-Inflammatory Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. compoundchem.com [compoundchem.com]
- 7. compoundchem.com [compoundchem.com]
Potential Biological Activities of the Novel Anti-Inflammatory and Neuroprotective Agent AD-16 (GIBH-130): A Technical Guide
Disclaimer: Initial searches for "16-O-Acetyldarutigenol" did not yield information on a compound with this specific name, suggesting it may be a misnomer or a compound not yet described in publicly available scientific literature. However, extensive research exists for a novel synthetic anti-inflammatory and neuroprotective compound designated AD-16 (also known as GIBH-130; PubChem CID: 50938773) . This technical guide will focus on the biological activities, experimental protocols, and signaling pathways associated with AD-16.
This document provides a comprehensive overview of the potential therapeutic applications of AD-16, a novel pyridazine (B1198779) derivative, with a focus on its anti-neuroinflammatory and neuroprotective properties. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Data on Biological Activities
The biological efficacy of AD-16 has been quantified in several preclinical models of neuroinflammation and ischemic stroke. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-Inflammatory Activity of AD-16
| Parameter | Cell Line | Inducing Agent | Effect of AD-16 | Quantitative Value |
| IL-1β Production | Microglial Cell Line | Lipopolysaccharide (LPS) | Inhibition | IC₅₀ = 3.4 nmol/L[1] |
| Pro-inflammatory Mediators (NO, TNF-α) | Microglial Cell Line | Lipopolysaccharide (LPS) | Potent Inhibition | Data not quantified in abstracts[1] |
Table 2: In Vivo Neuroprotective and Anti-Inflammatory Effects of AD-16
| Animal Model | Condition | Treatment Protocol | Key Finding | Quantitative Result |
| Neonatal Hypoxic-Ischemic (HI) Brain Injury Mice | HI Insult | 1 mg/kg single dose post-treatment | Reduced Infarct Volume | Therapeutic window up to 6 hours[1] |
| Alzheimer's Disease (APP/PS1 transgenic mice) | Amyloid-β Pathology | Not specified | Reduction of plaque deposition | Significant reduction[2] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) Rats | Ischemic Stroke | Not specified | Reduced brain infarct volume | Significant reduction[3] |
| tMCAO Rats | Ischemic Stroke | Not specified | Improved neurological function | Significant improvement[3] |
| tMCAO Rats | Ischemic Stroke | Not specified | Reduced limb stand time and step cycle | Significant reduction[4] |
Signaling Pathways Modulated by AD-16
AD-16 exerts its biological effects by modulating several key signaling pathways involved in inflammation and neuronal survival.
Inhibition of Pro-inflammatory Pathways
AD-16 has been shown to suppress neuroinflammation by inhibiting the activation of critical pro-inflammatory signaling cascades in microglia and astrocytes.
-
NF-κB and JAK2/STAT3 Signaling: In a rat model of ischemic stroke, AD-16 treatment significantly inhibited the activation of the NF-κB and JAK2/STAT3 signaling pathways.[3] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
Figure 1: Simplified diagram of AD-16's inhibitory action on pro-inflammatory signaling pathways.
Modulation of Microglial Activation and Polarization
AD-16 has been demonstrated to modulate microglial activation and polarization, key processes in the neuroinflammatory response.
-
α7nAChR-ERK-STAT3 Signaling: AD-16's mechanism of action in ischemic stroke models involves the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR)-ERK-STAT3 signaling pathway.[4] Molecular docking studies suggest a strong binding affinity of AD-16 to α7nAChR, which is a key component of the cholinergic anti-inflammatory pathway.[4]
Figure 2: Proposed mechanism of AD-16 in modulating microglial polarization via the α7nAChR-ERK-STAT3 pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the biological activities of AD-16.
In Vitro Anti-Inflammatory Assay (Microglia)
-
Objective: To determine the inhibitory effect of AD-16 on the production of pro-inflammatory mediators in microglia.
-
Cell Line: Murine microglial cell line (e.g., BV-2 or N9).
-
Protocol:
-
Culture microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed cells in 96-well plates and allow them to adhere.
-
Pre-treat cells with varying concentrations of AD-16 for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response. A vehicle control group (no AD-16, with LPS) and a negative control group (no AD-16, no LPS) should be included.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and nitric oxide (NO) in the supernatant using specific ELISA kits and the Griess reagent, respectively.
-
Calculate the IC₅₀ value for the inhibition of each mediator.
-
In Vivo Neuroprotection Assay (tMCAO Model of Ischemic Stroke)
-
Objective: To evaluate the neuroprotective effects of AD-16 in an in vivo model of ischemic stroke.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Protocol:
-
Anesthetize the animal (e.g., with isoflurane).
-
Induce transient middle cerebral artery occlusion (tMCAO) by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer AD-16 (e.g., 1 mg/kg) or vehicle control at a specific time point post-reperfusion (e.g., 6 hours) via an appropriate route (e.g., intraperitoneal injection).
-
At 24 or 48 hours post-tMCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's score).
-
Perform behavioral tests such as the CatWalk gait analysis to assess motor function.[4]
-
Euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the total brain volume.
-
Perform immunohistochemistry or Western blotting on brain tissue to analyze the expression of inflammatory and apoptotic markers.
-
Figure 3: A generalized experimental workflow for assessing the neuroprotective effects of AD-16 in a tMCAO model.
Conclusion
AD-16 (GIBH-130) is a promising small molecule with potent anti-inflammatory and neuroprotective activities. Its ability to cross the blood-brain barrier and modulate key signaling pathways such as NF-κB, JAK2/STAT3, and α7nAChR-ERK-STAT3 makes it a strong candidate for further development as a therapeutic agent for neurological disorders characterized by neuroinflammation, including ischemic stroke and Alzheimer's disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of AD-16 and other novel neuroprotective compounds. Recent studies have also demonstrated the safety, tolerability, and favorable pharmacokinetics of AD-16 in a randomized controlled phase I clinical trial, further supporting its therapeutic potential.[3]
References
- 1. AD-16 Protects Against Hypoxic-Ischemic Brain Injury by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound AD16 Reduces Amyloid Plaque Deposition and Modifies Microglia in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AD16 attenuates neuroinflammation induced by cerebral ischemia through down-regulating astrocytes A1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AD16 Modulates Microglial Activation and Polarization to Mitigate Neuroinflammation in Ischemic Stroke Models Through α7nAChR‐ERK‐STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Hypothesized Mechanism of Action for 16-O-Acetyldarutigenol: An In-Depth Technical Guide
Core Hypothesis: Activation of the AKT1 Signaling Pathway in Cardioprotection
The primary hypothesized mechanism of action for Darutigenol, and by extension potentially for 16-O-Acetyldarutigenol, centers on the activation of the Protein Kinase B (AKT1) signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[1] Studies on Darutigenol suggest it confers protection against myocardial infarction and ischemia/reperfusion injury through this pathway.[1]
Network pharmacology and molecular docking studies have indicated a high binding affinity between Darutigenol and AKT1.[1] This suggests a direct interaction may lead to the activation of AKT1. Activated AKT1 can then phosphorylate a cascade of downstream targets to promote cell survival and inhibit apoptosis, thereby protecting cardiac cells from ischemic damage.[1]
Signaling Pathway Diagram
Caption: Hypothesized activation of the AKT1 signaling pathway by this compound.
Quantitative Data from Darutigenol Studies
The following table summarizes quantitative data from in vivo studies on the parent compound, Darutigenol, in a mouse model of myocardial infarction (MI).
| Parameter | Control Group (Vehicle) | Darutigenol-Treated Group (10 mg/kg) | Outcome |
| Cardiac Function | |||
| Ejection Fraction (%) | ~40% | ~55% | Improved |
| Fractional Shortening (%) | ~20% | ~30% | Improved |
| Cardiac Fibrosis | |||
| Fibrotic Area (%) | ~30% | ~15% | Reduced |
| Apoptosis | |||
| TUNEL-positive cells (%) | High | Significantly Lower | Reduced |
| AKT1 Activation | |||
| p-AKT1/total AKT1 ratio | Low | Significantly Higher | Increased |
Note: The values presented are approximate and intended for comparative purposes based on graphical representations in the source literature. Specific numerical data was not provided in the primary text of the cited study.
Experimental Protocols for Investigating the Mechanism of Action
The following are detailed methodologies adapted from studies on Darutigenol, which can be applied to investigate the mechanism of this compound.
In Vitro Cardiomyocyte Viability Assay
-
Objective: To determine the protective effect of this compound on cardiomyocytes under ischemic conditions.
-
Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.
-
Ischemia Induction: Ischemia is simulated by subjecting the cultured NRVMs to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) in a glucose-free medium.
-
Treatment: NRVMs are pre-treated with varying concentrations of this compound for a specified duration before inducing ischemia.
-
Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).
Animal Model of Myocardial Infarction
-
Objective: To evaluate the in vivo cardioprotective effects of this compound.
-
Animal Model: Myocardial infarction is induced in adult male C57BL/6 mice by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal injection at specified time points post-MI.
-
Cardiac Function Assessment: Echocardiography is performed at baseline and at various time points post-MI to measure parameters like ejection fraction and fractional shortening.
-
Histological Analysis: Hearts are harvested at the end of the study. Tissue sections are stained with Masson's trichrome to assess the extent of fibrosis and with TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) to quantify apoptotic cells.
Western Blot Analysis for AKT1 Activation
-
Objective: To determine if this compound activates the AKT1 pathway.
-
Sample Preparation: Protein lysates are prepared from either treated cultured cardiomyocytes or from the infarct border zone of heart tissue from the animal model.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for total AKT1 and phosphorylated AKT1 (p-AKT1).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) system. The ratio of p-AKT1 to total AKT1 is calculated to determine the level of activation.
Experimental Workflow Diagram
Caption: Workflow for investigating the mechanism of action of this compound.
Other Potential Mechanisms of Action
While the AKT1 pathway is the most evidence-supported hypothesis for the parent compound, the broader class of diterpenoids, to which Darutigenol and its derivatives belong, exhibit a range of biological activities.[2] Therefore, it is plausible that this compound could also exert its effects through other mechanisms, including:
-
Anti-inflammatory Effects: Diterpenoids are known to possess anti-inflammatory properties.[2] Future research could explore the effect of this compound on inflammatory signaling pathways, such as NF-κB or MAPK pathways.
-
Antimicrobial Activity: Some diterpenoids have demonstrated antimicrobial effects.[2]
-
Anticancer Properties: Certain diterpenoids have been shown to have cytotoxic effects against cancer cell lines.[2]
Further investigation is required to determine if this compound possesses these activities and to elucidate the underlying molecular mechanisms.
References
In Silico Prediction of 16-O-Acetyldarutigenol Targets: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract: 16-O-Acetyldarutigenol is a diterpenoid natural product isolated from Siegesbeckia orientalis. Its parent compound, darutigenol, has demonstrated noteworthy biological activities, including analgesic, anti-inflammatory, and cardioprotective effects, with recent evidence pointing towards the activation of the AKT1 signaling pathway.[1][2] This technical guide provides a comprehensive framework for the in silico prediction of the molecular targets of this compound, a critical step in elucidating its mechanism of action and exploring its therapeutic potential. This document outlines a systematic workflow, details key computational methodologies, presents protocols for experimental validation, and serves as a practical resource for researchers engaged in the early stages of drug discovery and natural product research.
Introduction to this compound
This compound belongs to the ent-pimarane class of diterpenoids. Its structure is characterized by a tetracyclic carbon skeleton with an acetyl group at the 16-O position, distinguishing it from its precursor, darutigenol. The chemical structure of this compound is presented below.
Chemical Structure of this compound
SMILES (Simplified Molecular Input Line Entry System): CC(=O)OC--INVALID-LINK--[C@]1(C)C=C2--INVALID-LINK--C)O)C">C@HC1
Given the limited existing research on this compound, in silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about its biological targets, thereby guiding subsequent experimental validation.
In Silico Target Prediction Workflow
The proposed workflow for predicting the targets of this compound integrates both ligand-based and structure-based computational methods to enhance the robustness of the predictions. A graphical representation of this workflow is provided below.
Methodologies for In Silico Target Prediction
Ligand-Based Approaches
These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
This approach involves comparing the 2D or 3D structure of this compound against databases of known bioactive compounds. A high similarity score to a compound with a known target suggests that this compound may interact with the same target.
Table 1: Recommended Tools for Chemical Similarity Searching
| Tool | Principle | Input | Output |
| SwissTargetPrediction | 2D/3D similarity | SMILES | Ranked list of probable targets |
| Similarity Ensemble Approach (SEA) | 2D fingerprint similarity | SMILES | E-value for target similarity |
| SuperPred | 2D fingerprint similarity | SMILES | Ranked list of targets with confidence scores |
A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to interact with a specific target. Pharmacophore-based screening uses the structure of this compound to search databases of pharmacophore models derived from known protein-ligand complexes.
Table 2: Recommended Tools for Pharmacophore-Based Screening
| Tool | Principle | Input | Output |
| PharmMapper | Pharmacophore mapping | SDF file | Ranked list of potential targets with fit scores |
| ZINCPharmer | Pharmacophore searching | Pharmacophore query | List of compounds matching the pharmacophore |
Structure-Based Approaches
These methods utilize the 3D structure of potential protein targets.
In contrast to traditional virtual screening, reverse docking screens a single ligand (this compound) against a large library of 3D protein structures.[3][4][5] The binding affinity of the ligand to each protein's binding site is calculated using a scoring function. Proteins with the most favorable binding energies are considered potential targets.
Table 3: Key Steps and Tools for Reverse Docking
| Step | Description | Recommended Tools |
| 1. Ligand Preparation | Generate a 3D conformation of this compound and assign partial charges. | Open Babel, Avogadro |
| 2. Target Library Preparation | Compile a library of 3D protein structures from databases like the Protein Data Bank (PDB). | PDB, sc-PDB |
| 3. Docking Simulation | Dock the prepared ligand into the binding sites of all proteins in the library. | AutoDock Vina, Glide, GOLD |
| 4. Scoring and Ranking | Rank the proteins based on the predicted binding affinity (docking score). | Integrated in docking software |
Prioritization of Predicted Targets
A consensus approach is recommended to increase the confidence in predicted targets. Targets identified by multiple independent methods (e.g., both similarity searching and reverse docking) should be prioritized. Further prioritization can be achieved through pathway and network analysis to identify targets that are part of biologically relevant pathways, such as inflammatory or cell survival pathways, given the known activities of darutigenol.
Experimental Validation Protocols
In silico predictions must be validated through experimental assays. The choice of assay depends on the nature of the predicted target.
Biochemical Assays
These assays directly measure the interaction between this compound and the purified target protein.
-
Objective: To determine if this compound inhibits the activity of a predicted enzyme target.
-
Materials: Purified enzyme, substrate, this compound, appropriate buffer, microplate reader.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, add the enzyme and the test compound at various concentrations. Incubate for a predetermined time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the compound concentration.
-
Biophysical Assays
These assays measure the direct binding of the compound to the target protein.
-
Objective: To quantify the binding affinity and kinetics of this compound to a predicted target.
-
Materials: SPR instrument, sensor chip, purified target protein, this compound, running buffer.
-
Procedure:
-
Immobilize the purified target protein onto the surface of the sensor chip.
-
Flow a series of concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.
-
Measure the association (kₐ) and dissociation (kₑ) rates.
-
Calculate the dissociation constant (Kₑ = kₑ/kₐ) to determine the binding affinity.
-
Cell-Based Assays
These assays assess the effect of the compound on the target's function in a cellular context.
-
Objective: To determine if this compound modulates a signaling pathway associated with a predicted target (e.g., phosphorylation of AKT).
-
Materials: Relevant cell line, this compound, cell lysis buffer, primary and secondary antibodies, SDS-PAGE and Western blot equipment.
-
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein or a phosphorylated form of a downstream effector (e.g., p-AKT).
-
Incubate with a corresponding secondary antibody.
-
Detect the signal and quantify the band intensities to assess changes in protein levels or phosphorylation status.
-
Potential Signaling Pathway Involvement
Based on the known cardioprotective effects of the parent compound, darutigenol, which have been linked to the activation of the PI3K/AKT pathway, a potential target of this compound could be a component of this pathway.[1]
Conclusion
The in silico target prediction workflow detailed in this guide provides a robust and systematic approach for identifying the potential molecular targets of this compound. By combining ligand- and structure-based computational methods, researchers can generate high-confidence hypotheses to guide experimental validation. The successful identification of its targets will be instrumental in understanding the molecular mechanisms underlying the biological activities of this natural product and will pave the way for its potential development as a therapeutic agent.
References
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Darutigenol (B197986), a naturally occurring diterpenoid derived from Siegesbeckia species (Herba Siegesbeckiae), has emerged as a promising small molecule with significant therapeutic potential.[1][2] Traditionally used in Chinese medicine for conditions like rheumatoid arthritis and hypertension, recent scientific investigations have begun to unravel the molecular mechanisms underlying its bioactivity.[1][3] This technical guide provides a comprehensive review of the current literature on darutigenol and its related compounds, with a focus on its cardioprotective and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to support further research and development efforts.
Chemical Properties and Synthesis
Quantitative Data Summary
While research has established the biological effects of darutigenol, comprehensive dose-response studies detailing IC₅₀ and EC₅₀ values are not extensively reported in the current literature. However, available quantitative data are summarized below.
| Parameter | Value | Context | Source |
| Binding Affinity (AKT1) | -9.1 kcal/mol | Molecular docking prediction of binding energy between darutigenol and AKT1 protein. | [1] |
| In Vitro Cytotoxicity | No apparent toxicity up to 80 μM | Effect on primary neonatal mouse cardiomyocytes. | [1] |
| HPLC Linearity Range | 0.0026 - 0.052 mg/mL | For quantitative analysis of darutigenol in Herba Siegesbeckiae. | [4] |
Mechanism of Action and Signaling Pathways
Darutigenol exerts its biological effects through the modulation of key intracellular signaling pathways. The primary mechanisms identified are the activation of the PI3K/Akt pathway, conferring cardioprotective effects, and the inhibition of the JAK/STAT3 pathway, which underlies its anti-inflammatory actions.
Cardioprotection via PI3K/Akt Pathway Activation
In the context of myocardial injury, darutigenol has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[1][5][6] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.[1] Molecular docking studies have revealed a high binding affinity of darutigenol to AKT1, a key protein in this pathway.[1] Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that collectively promote cardiomyocyte survival, reduce apoptosis, and mitigate damage from ischemia-reperfusion injury.[1][7]
Anti-inflammatory Effects via JAK/STAT3 Pathway Inhibition
In models of inflammation such as collagen-induced arthritis, darutigenol has been found to inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2] This pathway is crucial for the signaling of many pro-inflammatory cytokines, including TNF-α and IL-6.[7] By inhibiting the phosphorylation and subsequent activation of STAT3, darutigenol can reduce the expression of downstream inflammatory mediators, thereby mitigating inflammation and protecting against cartilage degradation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on darutigenol.
In Vivo Myocardial Infarction (MI) Mouse Model
This protocol is adapted from studies evaluating the cardioprotective effects of darutigenol.[1]
-
Animals: Adult male C57BL/6J mice (8–10 weeks old) are used.
-
Anesthesia: Mice are anesthetized via intraperitoneal injection of pentobarbital (B6593769) sodium (e.g., 70 mg/kg).
-
Surgical Procedure:
-
The mice are intubated and connected to a ventilator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture (e.g., 7-0 silk).
-
Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
-
Drug Administration: Darutigenol (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal injection at specified time points post-surgery.[1]
-
Assessment of Cardiac Function:
-
Echocardiography is performed at baseline and various time points post-MI to measure parameters such as ejection fraction (EF) and fractional shortening (FS).
-
At the end of the study, hearts are harvested for histological analysis.
-
-
Histological Analysis:
-
Hearts are sectioned and stained with Masson's trichrome to assess the infarct size and fibrosis.
-
Immunohistochemistry for markers of apoptosis (e.g., TUNEL) and proliferation (e.g., Ki67) can also be performed.
-
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is based on studies investigating the anti-inflammatory effects of darutigenol.[8][9][10]
-
Animals: DBA/1 mice (8-10 weeks old) are typically used due to their high susceptibility to CIA.
-
Immunization (Day 0):
-
Bovine type II collagen is emulsified with Complete Freund's Adjuvant (CFA).
-
Mice are immunized via intradermal injection at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Bovine type II collagen is emulsified with Incomplete Freund's Adjuvant (IFA).
-
Mice are given a booster injection.
-
-
Drug Administration: Intragastric administration of darutigenol or vehicle is initiated at the onset of arthritis or as a prophylactic treatment.
-
Clinical Assessment:
-
Arthritis severity is scored based on paw swelling and erythema.
-
Paw thickness is measured using calipers.
-
-
Histological and Molecular Analysis:
-
At the study endpoint, ankle joints are harvested for histological analysis (e.g., H&E staining) to assess inflammation, cartilage degradation, and bone erosion.
-
Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA.
-
Western Blotting for Akt and STAT3 Phosphorylation
This is a representative protocol for assessing the activation state of Akt and STAT3 in cell lysates treated with darutigenol.
-
Sample Preparation:
-
Cells (e.g., cardiomyocytes or immune cells) are treated with darutigenol for the desired time.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated on a polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation status.
-
Conclusion and Future Directions
Darutigenol is a promising natural product with well-documented cardioprotective and anti-inflammatory activities. Its mechanisms of action, centered on the activation of the PI3K/Akt pathway and inhibition of the JAK/STAT3 pathway, provide a solid foundation for its therapeutic potential. While the existing data on its biological activity are compelling, further studies are needed to establish a complete pharmacological profile, including comprehensive dose-response analyses to determine its potency (IC₅₀/EC₅₀ values) in various in vitro and in vivo models. Additionally, exploration of its pharmacokinetic and toxicological properties will be crucial for its translation into a clinical candidate. The detailed protocols and pathway analyses provided in this guide are intended to facilitate these future research endeavors and accelerate the development of darutigenol and related compounds as novel therapeutics.
References
- 1. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target Characterization of Kaempferol against Myocardial Infarction Using Novel In Silico Docking and DARTS Prediction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 7. Atherogenic effects of TNF-α and IL-6 via up-regulation of scavenger receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. benchchem.com [benchchem.com]
The Dawn of Darutigenol Derivatives: A Technical Guide to Discovery, Isolation, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darutigenol (B197986), a naturally occurring diterpenoid, has garnered significant attention for its promising therapeutic potential, particularly in the realm of cardioprotection. This technical guide delves into the discovery and isolation of novel darutigenol derivatives, offering a comprehensive overview of synthetic strategies, detailed experimental protocols, and methods for biological evaluation. While the direct derivatization of darutigenol is an emerging field with limited published data, this whitepaper draws upon established methodologies for structurally related kaurane (B74193) and pimarane (B1242903) diterpenoids to provide a foundational framework for future research and development. This guide aims to equip researchers with the necessary knowledge to explore the chemical space around darutigenol, unlocking new therapeutic avenues and advancing the development of next-generation drug candidates.
Introduction: The Therapeutic Promise of Darutigenol
Darutigenol is a diterpenoid compound isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine. Recent studies have highlighted its significant biological activities, most notably its ability to protect cardiomyocytes from ischemic injury. Research indicates that darutigenol exerts its cardioprotective effects through the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation[1][2]. This mechanism suggests a broad therapeutic potential for darutigenol and its derivatives in cardiovascular diseases. The pursuit of novel derivatives is driven by the goal of enhancing potency, improving pharmacokinetic properties, and exploring new biological activities.
Discovery and Isolation of Novel Darutigenol Analogs
The discovery of new darutigenol-related compounds can be approached through two primary avenues: the isolation of naturally occurring analogs and the semi-synthesis of novel derivatives from a darutigenol scaffold.
Isolation of Naturally Occurring Analogs from Siegesbeckia orientalis
Siegesbeckia orientalis is a rich source of diverse diterpenoids. Recent phytochemical investigations have led to the isolation and characterization of several new ent-kaurane and pimarane diterpenes, structurally similar to darutigenol.
Experimental Protocol: General Procedure for Isolation of Diterpenoids from Siegesbeckia orientalis
-
Extraction: The dried and powdered aerial parts of S. orientalis are extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to yield different fractions.
-
Chromatographic Separation: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Semi-synthesis of Novel Darutigenol Derivatives
The chemical modification of the darutigenol scaffold offers a powerful approach to generate novel derivatives with potentially enhanced biological activities. Based on the chemistry of related kaurane and pimarane diterpenoids, several synthetic strategies can be employed.
Logical Workflow for Semi-synthesis and Evaluation
Caption: A logical workflow for the semi-synthesis and evaluation of novel darutigenol derivatives.
Experimental Protocol: Esterification of Diterpenoids (General Procedure)
This protocol is adapted from methods used for the esterification of similar polycyclic natural products[3][4].
-
Reaction Setup: To a solution of the diterpenoid (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired carboxylic acid (1.1-1.5 equivalents), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1-1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct. Wash the filtrate successively with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate gradient) to obtain the pure ester derivative.
Experimental Protocol: Glycosylation of Diterpenoids (General Procedure)
This protocol is based on established methods for the glycosylation of kaurane diterpenes[5][6].
-
Activation of Glycosyl Donor: Prepare the glycosyl donor, for example, by dissolving acetobromo-α-D-glucose in a suitable solvent.
-
Reaction Setup: Dissolve the diterpenoid (1 equivalent) in a mixture of a suitable organic solvent and aqueous base (e.g., 50% KOH) containing a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB).
-
Glycosylation Reaction: Add the activated glycosyl donor to the diterpenoid solution and stir vigorously at room temperature for 24-48 hours.
-
Work-up and Deprotection: Extract the reaction mixture with an organic solvent. The protecting groups on the sugar moiety (e.g., acetyl groups) can be removed by treatment with a base such as sodium methoxide (B1231860) in methanol (B129727) or triethylamine (B128534) in aqueous methanol.
-
Purification: Purify the resulting glycoside by column chromatography.
Biological Evaluation of Novel Darutigenol Derivatives
A critical step in the development of novel derivatives is the comprehensive evaluation of their biological activity. Based on the known cardioprotective effects of darutigenol and the common activities of related diterpenoids, key assays include cytotoxicity, anti-inflammatory, and cardioprotective assessments.
Cytotoxicity Assays
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed cancer cell lines (e.g., HeLa, MCF-7) or normal cell lines in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the darutigenol derivatives for 24-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC₅₀) values.
Anti-inflammatory Assays
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay is based on the quantification of nitrite (B80452), a stable product of NO, using the Griess reagent[7].
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the darutigenol derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production and determine the IC₅₀ values.
Quantitative Data and Structure-Activity Relationships
The systematic evaluation of a library of derivatives allows for the establishment of structure-activity relationships (SAR), providing insights into the chemical features essential for biological activity.
Signaling Pathway of Darutigenol in Cardiomyocytes
Caption: The proposed signaling pathway of darutigenol in promoting cardiomyocyte survival.
Table 1: Biological Activities of Kaurane and Pimarane Diterpenoid Derivatives (Examples from Literature)
| Compound | Derivative Type | Biological Activity | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| Kaurane Derivative 1 | Amide | Cytotoxic | HCT116 | 5.35 | [8] |
| Kaurane Derivative 2 | Amide | Cytotoxic | HCT116 | 5.50 | [8] |
| Kaurene Derivative 3 | Ester | Anti-inflammatory (NO inhibition) | RAW 264.7 | ~5 | [7] |
| Pimarane Derivative 1 | Ester | Anti-trypanosomal | T. cruzi | <12.5 | [9] |
| Pimarane Derivative 2 | Natural Analog | Cytotoxic | HCT-116 | 0.76 | [1] |
Note: The data presented in this table are from studies on diterpenoids structurally related to darutigenol and serve as a reference for the potential activities of novel darutigenol derivatives.
Conclusion and Future Directions
The exploration of novel darutigenol derivatives represents a promising frontier in drug discovery. While direct synthetic modifications of darutigenol are yet to be extensively reported, the methodologies established for related diterpenoids provide a robust roadmap for future research. The protocols and data presented in this technical guide offer a foundational resource for the discovery, isolation, and evaluation of new darutigenol-based compounds. Future efforts should focus on the semi-synthesis of a diverse library of darutigenol derivatives and their systematic biological screening to elucidate detailed structure-activity relationships. Such endeavors will be instrumental in unlocking the full therapeutic potential of this remarkable natural product scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Pimarane diterpenes: Natural source, stereochemical configuration, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of ent-Kaurane Diterpene Monoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 16-O-Acetyldarutigenol from Darutigenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 16-O-Acetyldarutigenol via the selective acetylation of darutigenol (B197986). Darutigenol, a labdane-type diterpenoid, possesses multiple hydroxyl groups, necessitating a regioselective approach to achieve the desired C-16 acetate (B1210297). The protocol described herein utilizes a standard acetylation procedure with acetic anhydride (B1165640) and pyridine (B92270), a method widely employed for the esterification of sterically accessible secondary alcohols.[1][2] These application notes include a comprehensive experimental procedure, data presentation in tabular format, and graphical representations of the workflow and reaction scheme to guide researchers in the successful synthesis and purification of this compound.
Introduction
Darutigenol is a polyhydroxylated diterpenoid of scientific interest. The selective modification of its hydroxyl groups can lead to the generation of novel derivatives with potentially altered biological activities. The acetylation of hydroxyl groups is a common strategy in medicinal chemistry to modify the lipophilicity and pharmacokinetic properties of a lead compound.[3] This protocol focuses on the synthesis of this compound, a derivative where the secondary hydroxyl group at the C-16 position is acetylated.
Reaction Scheme
The acetylation of darutigenol at the C-16 position is achieved using acetic anhydride as the acetylating agent and pyridine as the base catalyst and solvent.
Caption: Chemical transformation of darutigenol to this compound.
Experimental Protocol
This protocol outlines the steps for the synthesis, work-up, and purification of this compound.
Materials and Reagents
-
Darutigenol
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Methanol
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel (for column chromatography)
-
Hexane (for column chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Synthesis Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve darutigenol (1.0 eq) in anhydrous pyridine (10-20 mL per gram of darutigenol) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
-
Acetylation:
-
Slowly add acetic anhydride (1.5-2.0 eq per hydroxyl group to be acetylated) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
-
Work-up:
-
Cool the reaction mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Remove the solvents under reduced pressure using a rotary evaporator. To ensure complete removal of pyridine, co-evaporate the residue with toluene (2-3 times).[2]
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the desired product (as determined by TLC analysis).
-
Combine the pure fractions and evaporate the solvent to yield this compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
References
Application Notes and Protocols: Selective 16-O-Acetylation of Darutigenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darutigenol (B197986), a steroidal sapogenin, has garnered significant interest in biomedical research for its potential therapeutic properties.[1][2][3] The functionalization of darutigenol through derivatization, such as acetylation, can modulate its physicochemical properties and biological activity. Selective acetylation at the 16-O position is a key chemical modification to investigate its structure-activity relationship (SAR) and develop novel therapeutic agents. This document provides a detailed protocol for the regioselective acetylation of darutigenol at the 16-O position, based on established principles of selective acylation of polyhydroxy compounds.[4][5]
Principle of the Method
The selective acetylation of the 16-hydroxyl group of darutigenol in the presence of other hydroxyl groups presents a significant challenge due to the similar reactivity of these functional groups. To achieve regioselectivity, this protocol employs a protection-acetylation-deprotection strategy. The more sterically accessible and reactive hydroxyl groups will be temporarily protected, leaving the 16-OH group available for acetylation. Subsequent deprotection will yield the desired 16-O-acetyl-darutigenol. The use of bulky protecting groups and controlled reaction conditions are crucial for the success of this selective modification.
Experimental Protocols
Materials and Reagents
-
Darutigenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine, anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Methanol (B129727) (MeOH)
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, heating mantle, rotary evaporator, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step 1: Selective Protection of Primary and Less Hindered Secondary Hydroxyl Groups
This step aims to protect the more accessible hydroxyl groups, leaving the 16-OH group free for subsequent acetylation.
-
Dissolve darutigenol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF dropwise over 30 minutes. The stoichiometry of the silylating agent is critical to favor mono-silylation of the most reactive hydroxyl group.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system). The appearance of a new, less polar spot corresponding to the protected darutigenol should be observed.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the selectively protected darutigenol derivative.
Step 2: Acetylation of the 16-O Position
-
Dissolve the purified, selectively protected darutigenol (1.0 eq) in anhydrous pyridine.
-
Add acetic anhydride (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. The product, 16-O-acetyl-protected-darutigenol, will appear as a new, less polar spot compared to the starting material.
-
Once the reaction is complete, carefully add methanol to quench the excess acetic anhydride.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
The crude product can be used in the next step without further purification if it is sufficiently pure by TLC analysis.
Step 3: Deprotection of the Silyl Ether
-
Dissolve the crude 16-O-acetyl-protected-darutigenol from the previous step in anhydrous THF.
-
Add TBAF (1.0 M solution in THF, 1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC. The product, 16-O-acetyl-darutigenol, will be more polar than the starting material.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to obtain pure 16-O-acetyl-darutigenol.
Data Presentation
The following table summarizes representative quantitative data expected from the successful synthesis of 16-O-acetyl-darutigenol.
| Step | Product | Starting Material (mass) | Product (mass) | Yield (%) | Purity (by HPLC/NMR) | Key ¹H NMR Signal (δ, ppm in CDCl₃) |
| 1 | Selectively Protected Darutigenol | 500 mg | 580 mg | ~85% | >95% | ~0.9 (s, 9H, Si-C(CH₃)₃), ~0.1 (s, 6H, Si-(CH₃)₂) |
| 2 | 16-O-Acetyl-Protected-Darutigenol | 580 mg | 610 mg | ~98% | >90% (crude) | ~2.1 (s, 3H, -OCOCH₃), ~5.0 (m, 1H, H-16) |
| 3 | 16-O-Acetyl-Darutigenol | 610 mg | 430 mg | ~80% | >98% | ~2.1 (s, 3H, -OCOCH₃), ~5.0 (m, 1H, H-16) |
Note: The data presented in this table are representative and may vary based on experimental conditions and scale.
Visualization of the Experimental Workflow
Caption: Workflow for the selective 16-O-acetylation of darutigenol.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 16-O-Acetyldarutigenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-O-Acetyldarutigenol is a pimarane-type diterpenoid isolated from plants of the Siegesbeckia genus, notably Siegesbeckia orientalis.[1][2] Compounds from this class have demonstrated a range of biological activities, including anti-inflammatory and anti-osteoporotic effects.[2] As research into the therapeutic potential of this compound and related compounds progresses, robust and reliable analytical methods for their quantification in various matrices are essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies.
This document provides a detailed application note and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific validated method for this compound is not widely published, the following protocols are adapted from established methods for the quantification of its parent compound, darutigenol, and other structurally related diterpenoids found in Siegesbeckia species.[3][4]
Proposed Analytical Method: HPLC-UV
This section outlines a proposed method for the quantification of this compound. Note: This method is an adaptation and requires validation for specific applications.
Principle
Reversed-phase HPLC is employed to separate this compound from other components in the sample matrix. Quantification is achieved by detecting the analyte using a UV detector at a wavelength where the compound exhibits sufficient absorbance.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 4.6 mm × 200 mm, 5 µm particle size) is recommended.[3][4]
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid (optional, for mobile phase modification).
-
Standard: Purified this compound (reference standard).
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to construct a calibration curve. Suggested concentrations range from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh 1 g of powdered, dried plant material (e.g., aerial parts of Siegesbeckia orientalis).
-
Add 50 mL of 70% ethanol (B145695) and perform ultrasonication for 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.
-
Chromatographic Conditions
The following conditions are proposed based on methods for similar compounds and may require optimization:
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm × 200 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) |
| Gradient Program | 0-10 min, 30-50% B; 10-20 min, 50-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC-based quantification of diterpenoids from Siegesbeckia species. These values should be established during method validation for this compound.
| Parameter | Darutigenol[3][4] | Kirenol[3][4] | This compound (Expected) |
| Linearity Range (µg/mL) | 2.6 - 52 | 15.1 - 302.4 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | ~0.5 | ~2.5 | 1 - 5 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5 | ~8.0 | 5 - 15 |
| Recovery (%) | 98 - 102 | 98 - 102 | 95 - 105 |
| Precision (RSD %) | < 3% | < 3% | < 5% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Potential Signaling Pathway Inhibition
Diterpenoids from Siegesbeckia have been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
References
- 1. Triptolide, a diterpene, inhibits osteoclastogenesis, induced by RANKL signaling and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Kirenol and Darutigenol in Herba Siegesbeckiae by RP-HPLC [journal11.magtechjournal.com]
- 4. Diterpenoids from Sigesbeckia glabrescens with anti-inflammatory and AChE inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 16-O-Acetyldarutigenol in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-O-Acetyldarutigenol is a diterpenoid compound of interest for its potential pharmacological activities. A robust and sensitive analytical method is crucial for its quantitative determination in biological matrices to support pharmacokinetic and drug metabolism studies. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The method is selective, sensitive, and suitable for high-throughput analysis.
Experimental Protocols
1. Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of this compound and the internal standard (IS), Darutigenol, from human plasma.[1]
-
Materials:
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Darutigenol, 1 µg/mL in methanol).
-
Add 800 µL of MTBE to the tube.
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
2. HPLC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[3]
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C[4]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 2.0 95 3.0 95 3.1 40 | 5.0 | 40 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Ion Source Temperature: 500°C[7]
-
Ion Spray Voltage: 5000 V[7]
-
Curtain Gas: 25 psi[7]
-
Nebulizer Gas: 30 psi[7]
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [M+H]⁺ [M+H-CH₃COOH]⁺ 15 | Darutigenol (IS) | [M+H]⁺ | [M+H-H₂O]⁺ | 20 |
-
Data Presentation
Method Validation Summary
The method was validated according to the International Council for Harmonisation (ICH) guidelines.[8] The validation parameters are summarized below.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.998 |
Table 2: Precision and Accuracy [3][6]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | 9.2 | -3.5 |
| Low QC | 3 | 6.2 | 7.1 | 2.1 |
| Mid QC | 100 | 4.5 | 5.3 | 1.5 |
| High QC | 800 | 3.8 | 4.9 | -0.8 |
Table 3: Recovery and Matrix Effect [3]
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 88.2 | 95.7 |
| High QC | 800 | 91.5 | 98.2 |
Table 4: Stability [9]
| Stability Condition | Concentration (ng/mL) | % Change from Nominal |
| Bench-top (6 hours) | 3 | -2.8 |
| 800 | -1.9 | |
| Freeze-thaw (3 cycles) | 3 | -4.1 |
| 800 | -3.2 | |
| Long-term (-80°C, 30 days) | 3 | -5.5 |
| 800 | -4.7 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationships in the HPLC-MS/MS method development and application.
References
- 1. phcogres.com [phcogres.com]
- 2. organomation.com [organomation.com]
- 3. Optimization of HPLC-MS/MS method for determination of antimalarial adulterants in herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Bioactivity Testing of 16-O-Acetyldarutigenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-O-Acetyldarutigenol is a terpenoid compound of interest for its potential therapeutic properties. Based on the known bioactivities of its parent compound, darutigenol, which has demonstrated anti-inflammatory and anti-apoptotic effects, this document provides detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound.[1][2][3] These assays are designed to assess its cytotoxicity, anti-inflammatory potential, and its effects on apoptosis and related signaling pathways.
Section 1: Cytotoxicity Assessment using MTT Assay
Prior to evaluating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line for apoptosis studies) into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells after 24-hour treatment.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 96.5 ± 4.8 |
| 10 | 92.1 ± 6.2 |
| 25 | 85.7 ± 5.5 |
| 50 | 60.3 ± 7.1 |
| 100 | 25.8 ± 4.9 |
Section 2: Anti-Inflammatory Activity Assessment
Based on the anti-inflammatory properties of darutigenol, this compound is hypothesized to possess similar activity.[3][5] The following protocols are designed to evaluate its ability to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Workflow: Anti-inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Protocol 2.1: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Griess Reagent Preparation and Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration based on a standard curve generated with sodium nitrite.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Protocol 2.2: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as in the Griess assay.
-
-
ELISA Procedure:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the cytokine concentrations based on the standard curves.
-
Determine the percentage of cytokine inhibition relative to the LPS-stimulated vehicle control.
-
Data Presentation
Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells.
| Treatment | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| Vehicle Control | 100 ± 8.2 | 100 ± 9.5 | 100 ± 7.8 |
| 1 µM | 85.4 ± 6.7 | 88.1 ± 7.2 | 90.3 ± 6.5 |
| 10 µM | 52.1 ± 5.9 | 58.7 ± 6.1 | 61.2 ± 5.8 |
| 25 µM | 28.9 ± 4.3 | 35.4 ± 4.9 | 39.8 ± 4.2 |
Protocol 2.3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Signaling Pathway Diagram
Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.
Section 3: Apoptosis Induction Assessment
Darutigenol has been shown to have anti-apoptotic effects.[1][2] The following assays can be used to determine if this compound can induce or inhibit apoptosis, a crucial property for potential anti-cancer or protective agents.
Experimental Workflow: Apoptosis Assays
Caption: Workflow for assessing the apoptotic effects of this compound.
Protocol 3.1: Annexin V/PI Staining for Apoptosis Detection
-
Cell Seeding and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa or Jurkat) in a 6-well plate at a density of 2 x 105 cells/well.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3.2: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat as described for the Annexin V assay.
-
-
Assay Procedure:
-
Use a commercially available luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7).
-
Add the caspase reagent to each well and incubate for 1-2 hours at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescence signal is proportional to the amount of caspase-3/7 activity.
-
Data Presentation
Table 3: Apoptotic Effects of this compound on HeLa Cells.
| Treatment | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) | Caspase-3/7 Activity (RLU, Fold Change) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.1 |
| 10 µM | 15.8 ± 2.1 | 5.2 ± 1.1 | 2.5 ± 0.3 |
| 25 µM | 35.2 ± 3.5 | 12.7 ± 1.9 | 5.8 ± 0.6 |
| 50 µM | 58.6 ± 4.8 | 25.4 ± 2.6 | 12.1 ± 1.3 |
Signaling Pathway Diagram
Caption: Potential dual role of this compound in apoptosis signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrated network pharmacology approach reveals that Darutigenol reduces inflammation and cartilage degradation in a mouse collagen-induced arthritis model by inhibiting the JAK-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of 16-O-Acetyldarutigenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 16-O-Acetyldarutigenol, a natural product with potential therapeutic properties. The focus is on establishing robust experimental models to investigate its anti-inflammatory and anti-cancer activities.
Application Note 1: Anti-Inflammatory Activity Assessment
Inflammation is a critical biological response implicated in numerous diseases. Natural products are a promising source for novel anti-inflammatory agents. In vitro models offer a controlled and cost-effective approach for the initial screening and mechanistic evaluation of compounds like this compound.[1][2]
Key In Vitro Models:
-
Cell-Free Assays: These assays assess the direct inhibitory effect of the compound on key inflammatory mediators.
-
Protein Denaturation Inhibition Assay: Measures the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[3]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: Determine the compound's ability to inhibit these key enzymes in the inflammatory cascade.[4]
-
-
Cell-Based Assays: These models utilize cultured cells to mimic the inflammatory environment.
-
Macrophage Models (e.g., RAW 264.7, THP-1): Lipopolysaccharide (LPS)-stimulated macrophages are widely used to study the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2).[3][4]
-
Fibroblast-like Synoviocytes: Useful for modeling inflammatory conditions like rheumatoid arthritis.[2]
-
Experimental Workflow for Anti-Inflammatory Studies
Application Note 2: Anti-Cancer Activity Assessment
The discovery of novel anti-cancer agents from natural products is a significant area of research.[5][6] In vitro oncology models are essential for the initial screening of cytotoxic and anti-proliferative effects of compounds like this compound.[7][8]
Key In Vitro Models:
-
2D Cell Culture Models: Traditional monolayer cell cultures are used for high-throughput screening of a wide range of cancer cell lines representing different tumor types (e.g., breast, lung, colon).[8]
-
3D Cell Culture Models (Spheroids/Organoids): These models more accurately mimic the in vivo tumor microenvironment, including cell-cell interactions and nutrient gradients, providing more physiologically relevant data.[7][8][9]
-
Cell-Free Assays: To investigate direct interactions with molecular targets.
-
Enzyme Inhibition Assays: (e.g., kinase assays) if a specific target is hypothesized.
-
Key Experimental Readouts:
-
Cytotoxicity and Cell Viability: To determine the concentration at which the compound induces cancer cell death.
-
Apoptosis Induction: To understand if the compound triggers programmed cell death.
-
Cell Cycle Analysis: To investigate if the compound halts cell proliferation at specific phases of the cell cycle.
-
Metastasis-Related Assays: Including cell migration and invasion assays.
NF-κB Signaling Pathway in Inflammation
Experimental Protocols
Protocol 1: Inhibition of Albumin Denaturation
Objective: To assess the in vitro anti-inflammatory activity of this compound by its ability to inhibit heat-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v)
-
This compound (various concentrations)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac (B195802) sodium (positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound and diclofenac sodium in a suitable solvent (e.g., DMSO).
-
In separate tubes, mix 0.5 mL of this compound or diclofenac sodium solution with 2.5 mL of BSA solution.
-
A control tube should contain 0.5 mL of the solvent and 2.5 mL of BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 72°C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
-
Cell counting kit (e.g., MTT)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. (Determine non-toxic concentrations beforehand using an MTT assay).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should not be stimulated with LPS.
-
NO Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) should be prepared to quantify the NO concentration.
-
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Protocol 3: Cytotoxicity Assessment using MTT Assay in Cancer Cells
Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116 for colorectal cancer)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116) with 10% FBS
-
This compound
-
Doxorubicin (B1662922) (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and doxorubicin for 48 or 72 hours. A control group should receive only the vehicle (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
| Assay | Parameter Measured | Example Data for this compound | Positive Control |
| Albumin Denaturation | % Inhibition | IC50 (µg/mL) | Diclofenac Sodium |
| NO Production | NO concentration (µM) | IC50 (µM) | L-NAME |
| MTT Assay (Cancer Cells) | % Cell Viability | IC50 (µM) | Doxorubicin |
Note: The IC50 values in the table are placeholders and should be determined experimentally.
These protocols and application notes provide a solid foundation for the in vitro investigation of this compound. Further studies can delve deeper into the molecular mechanisms, including western blotting to analyze protein expression in key signaling pathways and qPCR to assess gene expression levels.[4] The use of more complex 3D in vitro models is also encouraged for more physiologically relevant results.[9]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Discovery and Development of Natural Products for Cancer Interception and Prevention (DDNP-CIP) | Division of Cancer Prevention [prevention.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Models Revolutionizing Cancer Drug Discovery | Technology Networks [technologynetworks.com]
- 8. mdpi.com [mdpi.com]
- 9. Forecast cancer: the importance of biomimetic 3D in vitro models in cancer drug testing/discovery and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of 16-O-Acetyldarutigenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-O-Acetyldarutigenol is a triterpenoid (B12794562) compound isolated from plants of the Siegesbeckia genus.[1] Triterpenoids are a class of natural products known for a wide range of biological activities, and this compound, along with its parent compound darutigenol, is being investigated for its anti-inflammatory, antioxidant, and wound healing properties.[1] Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound. This document provides detailed application notes and protocols for conducting in vivo testing of this compound in animal models, focusing on its anti-inflammatory and wound-healing activities. While direct in vivo studies on this compound are not yet available in published literature, the following protocols are based on studies of its parent compound, darutigenol, and other structurally related triterpenoids.
Rationale for Animal Model Selection
The choice of an appropriate animal model is critical for obtaining relevant and translatable data. Based on the known and potential biological activities of this compound, the following animal models are recommended:
-
For Anti-Inflammatory Activity: The carrageenan-induced paw edema model in rats or mice is a widely used and well-characterized model of acute inflammation. It is suitable for screening the anti-inflammatory effects of novel compounds.
-
For Wound Healing Activity: The excisional wound healing model in mice is a standard model to assess the efficacy of therapeutic agents in promoting cutaneous wound repair. This model allows for the evaluation of various parameters, including wound closure rate, re-epithelialization, and tissue regeneration.
Data Presentation
All quantitative data from the proposed in vivo studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0h | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |||||
| This compound | X | ||||||
| This compound | Y | ||||||
| This compound | Z | ||||||
| Positive Control (e.g., Indomethacin) | 10 |
Table 2: Wound Healing Activity of this compound in Excisional Wound Healing Model
| Treatment Group | Dose/Concentration | Wound Area (mm²) on Day 0 | Wound Area (mm²) on Day 3 | Wound Area (mm²) on Day 7 | Wound Area (mm²) on Day 14 | % Wound Closure on Day 7 | % Wound Closure on Day 14 |
| Vehicle Control | - | ||||||
| This compound | X% (topical) | ||||||
| This compound | Y% (topical) | ||||||
| This compound | Z% (topical) | ||||||
| Positive Control (e.g., Povidone-iodine) | 5% |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose, or a solution of 5% DMSO, 40% PEG 400, and 55% saline)
-
Positive control: Indomethacin
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into five groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (Dose 1)
-
Group III: this compound (Dose 2)
-
Group IV: this compound (Dose 3)
-
Group V: Positive control (Indomethacin, 10 mg/kg)
-
-
Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The selection of doses should be based on preliminary toxicity studies. A suggested starting point, based on in vivo studies of darutigenol, could be in the range of 10-50 mg/kg.[2][3][4]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: Excisional Wound Healing Model in Mice
This protocol is to assess the potential of this compound to promote wound healing.
Materials:
-
This compound
-
Vehicle for topical application (e.g., a suitable ointment base like petroleum jelly or a hydrogel)
-
Positive control: 5% Povidone-iodine ointment
-
Male Swiss albino mice (20-25 g)
-
Anesthetic (e.g., ketamine and xylazine (B1663881) cocktail)
-
Surgical instruments (scissors, forceps, 6mm biopsy punch)
-
Digital caliper
-
Sterile dressings
Procedure:
-
Animal Acclimatization: Acclimatize mice to individual cages for at least one week.
-
Wound Creation:
-
Anesthetize the mice.
-
Shave the dorsal area of each mouse.
-
Create a full-thickness excisional wound of 6 mm diameter on the back of each mouse using a sterile biopsy punch.
-
-
Grouping and Treatment:
-
Randomly divide the animals into five groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (Concentration 1)
-
Group III: this compound (Concentration 2)
-
Group IV: this compound (Concentration 3)
-
Group V: Positive control (5% Povidone-iodine)
-
-
Apply the respective treatments topically to the wound area once daily.
-
-
Wound Area Measurement:
-
Measure the wound area on days 0, 3, 7, and 14 using a digital caliper.
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Initial Wound Area - Wound Area on Day X) / Initial Wound Area ] x 100
-
-
Histopathological Analysis (Optional):
-
On day 14, euthanize the animals and collect the wound tissue.
-
Fix the tissue in 10% formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to observe re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Darutigenol, the parent compound of this compound, has been shown to exert its protective effects by activating the AKT1 signaling pathway.[2][4] The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and angiogenesis, all of which are important in wound healing.[5][6] Furthermore, triterpenoids are known to modulate inflammatory responses by inhibiting the NF-κB pathway. The following diagrams illustrate these key signaling pathways.
Caption: PI3K/Akt Signaling Pathway in Wound Healing.
References
- 1. This compound | 1188282-01-0 | NXB28201 [biosynth.com]
- 2. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myocardial Infarction | Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury | springermedicine.com [springermedicine.com]
- 5. Exploiting PI3K/mTOR Signaling to Accelerate Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Profiling of 16-O-Acetyldarutigenol in Rodents
Disclaimer: As of December 2025, publicly available data on the pharmacokinetic profiling of 16-O-Acetyldarutigenol in rodents is limited. The following application notes and protocols are representative examples based on standard methodologies for pharmacokinetic studies of novel small molecules in rodents. The data presented is hypothetical and for illustrative purposes only.
Introduction
This compound is a novel compound with potential therapeutic applications. Understanding its pharmacokinetic profile is crucial for preclinical development. This document outlines the protocols for conducting pharmacokinetic studies of this compound in rodents, including intravenous (IV) and oral (PO) administration, to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single intravenous and oral dose.
Table 1: Pharmacokinetic Parameters of this compound after a Single Intravenous (IV) Administration (1 mg/kg) in Rats (n=6, mean ± SD)
| Parameter | Unit | Value |
| C₀ | ng/mL | 850 ± 95 |
| AUC₀₋t | ng·h/mL | 1250 ± 180 |
| AUC₀₋inf | ng·h/mL | 1310 ± 205 |
| t₁/₂ | h | 2.5 ± 0.4 |
| CL | mL/h/kg | 763 ± 110 |
| Vd | L/kg | 2.8 ± 0.5 |
Table 2: Pharmacokinetic Parameters of this compound after a Single Oral (PO) Administration (10 mg/kg) in Rats (n=6, mean ± SD)
| Parameter | Unit | Value |
| Cₘₐₓ | ng/mL | 350 ± 75 |
| Tₘₐₓ | h | 1.5 ± 0.5 |
| AUC₀₋t | ng·h/mL | 1850 ± 320 |
| AUC₀₋inf | ng·h/mL | 1980 ± 350 |
| t₁/₂ | h | 3.1 ± 0.6 |
| F (%) | % | 15.1 |
Experimental Protocols
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are fasted overnight before dosing.
-
Intravenous (IV) Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) to a final concentration of 0.5 mg/mL.
-
Rats are administered a single bolus dose of 1 mg/kg via the tail vein.
-
-
Oral (PO) Administration:
-
This compound is suspended in a vehicle such as 0.5% carboxymethylcellulose in water to a final concentration of 2 mg/mL.
-
Rats are administered a single dose of 10 mg/kg by oral gavage.
-
Sample Collection
-
Blood Sampling:
-
Approximately 200 µL of blood is collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation:
-
Blood samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Method (LC-MS/MS)
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A standard HPLC system.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined and optimized.
-
Visualizations
Assessing the Cardioprotective Potential of 16-O-Acetyldarutigenol: Application Notes and Protocols
Disclaimer: As of December 2025, publicly available research on the specific cardioprotective effects of 16-O-Acetyldarutigenol is limited. The following application notes and protocols are presented as a generalized framework for assessing the cardioprotective potential of a novel natural compound, based on established methodologies in cardiovascular research. The signaling pathways and experimental designs are drawn from studies on other known cardioprotective agents and represent common approaches in the field.
Application Notes
The investigation into the cardioprotective properties of novel compounds like this compound is crucial for the development of new therapeutic strategies against cardiovascular diseases. A typical preclinical assessment involves a multi-faceted approach, beginning with in vitro studies to determine cytotoxicity and efficacy in isolated cardiac cells, followed by ex vivo and in vivo models to evaluate its effects in a more complex physiological system. Key areas of investigation include the compound's ability to mitigate ischemia/reperfusion (I/R) injury, reduce oxidative stress, inhibit apoptosis, and modulate key signaling pathways involved in cell survival and inflammation.
A thorough evaluation will quantify the compound's effects on cardiac function, infarct size, and relevant biomarkers. Understanding the underlying molecular mechanisms is paramount and often involves exploring signaling cascades such as the PI3K/Akt and Nrf2/HO-1 pathways, which are central to cardiomyocyte survival and antioxidant defense. The following protocols and data tables provide a template for the systematic evaluation of a potential cardioprotective agent.
Quantitative Data Summary
The following tables represent hypothetical data that would be collected to assess the cardioprotective effects of a compound like this compound.
Table 1: Effects on Cardiac Function in an Ex Vivo Langendorff Model of Ischemia/Reperfusion Injury
| Treatment Group | Concentration (µM) | Left Ventricular Developed Pressure (LVDP, % of baseline) | Heart Rate (beats/min) | Coronary Flow (mL/min) |
| Control (Vehicle) | - | 35.2 ± 4.1 | 280 ± 15 | 12.5 ± 1.3 |
| Compound X | 1 | 48.9 ± 3.8* | 275 ± 12 | 12.8 ± 1.1 |
| Compound X | 10 | 65.7 ± 5.2 | 282 ± 18 | 13.1 ± 1.5 |
| Compound X | 50 | 72.1 ± 4.9 | 278 ± 14 | 13.5 ± 1.2 |
*p < 0.05 vs. Control; **p < 0.01 vs. Control. Data are presented as mean ± SD.
Table 2: Effects on Infarct Size and Biomarkers of Cardiac Injury
| Treatment Group | Concentration (µM) | Infarct Size (% of Area at Risk) | Lactate Dehydrogenase (LDH) Release (U/L) | Creatine Kinase-MB (CK-MB) Release (U/L) |
| Sham | - | 0 ± 0 | 150 ± 25 | 85 ± 15 |
| I/R + Vehicle | - | 45.8 ± 5.3 | 480 ± 45 | 320 ± 38 |
| I/R + Compound X | 10 | 28.3 ± 4.1 | 310 ± 32 | 210 ± 25* |
| I/R + Compound X | 50 | 19.7 ± 3.5 | 225 ± 28 | 155 ± 21** |
*p < 0.05 vs. I/R + Vehicle; **p < 0.01 vs. I/R + Vehicle. Data are presented as mean ± SD.
Table 3: Effects on Markers of Oxidative Stress and Apoptosis in Cardiomyocytes
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Bax/Bcl-2 Ratio | Caspase-3 Activity (fold change) |
| Control | 1.2 ± 0.2 | 125.4 ± 10.1 | 0.8 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | 4.8 ± 0.5 | 62.3 ± 7.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| H₂O₂ + Compound X (10 µM) | 2.5 ± 0.3 | 98.7 ± 8.5 | 1.9 ± 0.2 | 2.1 ± 0.3 |
| H₂O₂ + Compound X (50 µM) | 1.7 ± 0.2 | 115.2 ± 9.2 | 1.1 ± 0.1 | 1.3 ± 0.2 |
*p < 0.05 vs. H₂O₂; **p < 0.01 vs. H₂O₂. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Isolated Heart Langendorff Perfusion Model for Ischemia/Reperfusion Injury
Objective: To assess the direct cardioprotective effects of a compound on myocardial function in an ex vivo model of I/R injury.
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, 2.5 CaCl₂)
-
Sprague-Dawley rats (250-300g)
-
Heparin (1000 U/mL)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
Procedure:
-
Anesthetize the rat and administer heparin intravenously.
-
Rapidly excise the heart and arrest it in ice-cold KH buffer.
-
Mount the aorta on the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KH buffer at a constant pressure (75 mmHg) and temperature (37°C).
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for 20 minutes.
-
Administer the test compound or vehicle by adding it to the perfusion buffer for a 15-minute pre-treatment period.
-
Induce global ischemia by stopping the perfusion for 30 minutes.
-
Reperfuse the heart for 60 minutes with the same buffer (with or without the compound).
-
Continuously record cardiac parameters (LVDP, heart rate, coronary flow).
-
At the end of reperfusion, freeze the heart for subsequent infarct size analysis (e.g., TTC staining).
Protocol 2: Cell Viability Assay in H9c2 Cardiomyocytes
Objective: To evaluate the cytoprotective effect of a compound against oxidative stress-induced cell death in a cardiac cell line.
Materials:
-
H9c2 rat cardiomyoblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed H9c2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells for 4 hours.
-
Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of a compound on the activation of key cardioprotective signaling pathways.
Materials:
-
Protein lysates from treated heart tissue or cells
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Homogenize heart tissue or lyse cells in RIPA buffer to extract total protein.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH).
Signaling Pathways and Workflow Diagrams
Troubleshooting & Optimization
Technical Support Center: Synthesis of 16-O-Acetyldarutigenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 16-O-Acetyldarutigenol synthesis. Given the limited specific literature on this exact synthesis, the following information is based on established principles of selective acetylation of polyhydroxylated terpenoids.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Low to no yield of the desired this compound is observed. What are the possible causes and solutions?
A1: Low or no product yield can stem from several factors, from reagent quality to reaction conditions.
-
Inactive Reagents: Acetic anhydride (B1165640) can hydrolyze over time if exposed to moisture. Ensure the acetic anhydride is fresh and handled under anhydrous conditions. Similarly, the starting material, Darutigenol, should be of high purity and completely dry.
-
Insufficient Catalyst: If using a catalyst such as DMAP (4-Dimethylaminopyridine), ensure the correct stoichiometric amount is used. Catalyst activity can also be compromised by impurities.
-
Suboptimal Reaction Temperature: Acetylation reactions can be sensitive to temperature. If the temperature is too low, the reaction may be too slow. If too high, it could lead to degradation of the starting material or product and the formation of byproducts. Experiment with a range of temperatures (e.g., 0 °C, room temperature, 40-60 °C) to find the optimal condition.
-
Incorrect Solvent: The choice of solvent is crucial for solubility of reactants and for influencing reaction kinetics. Aprotic solvents like pyridine (B92270), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used. Pyridine can also act as a catalyst and base. Ensure the solvent is anhydrous.
Q2: Multiple acetylated products are formed, leading to a low yield of the specific 16-O-acetylated isomer. How can selectivity be improved?
A2: Achieving regioselectivity in the acetylation of a polyhydroxylated molecule like Darutigenol is a primary challenge.
-
Steric Hindrance: The hydroxyl groups in Darutigenol will have different steric environments. The 16-OH group's reactivity will be influenced by the surrounding molecular structure. Using a bulkier acetylating agent or optimizing the reaction time and temperature can favor the more accessible hydroxyl group.
-
Protecting Groups: To achieve selective acetylation, it may be necessary to protect other more reactive hydroxyl groups before the acetylation step and then deprotect them afterward. This adds steps to the synthesis but can significantly improve the yield of the desired isomer.
-
Enzymatic Acetylation: Biocatalysis using specific enzymes (lipases, esterases) can offer very high regioselectivity under mild reaction conditions.
Q3: The reaction appears to stall before all the starting material is consumed. What can be done?
A3: A stalled reaction can be due to several factors.
-
Reagent Depletion: The acetylating agent may have been consumed by side reactions or hydrolysis. Adding a fresh portion of the acetylating agent and catalyst might restart the reaction.
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst. This is less common but can be investigated by monitoring the reaction kinetics.
-
Equilibrium: The reaction may have reached equilibrium. Shifting the equilibrium towards the product can be achieved by removing a byproduct (e.g., acetic acid) if possible, or by using a larger excess of the acetylating agent.
Q4: During workup and purification, the acetyl group is lost (hydrolysis). How can this be prevented?
A4: The ester linkage of the acetyl group can be labile, especially under acidic or basic conditions.
-
Neutral pH Workup: Ensure that the workup procedure is performed under neutral or slightly acidic conditions. Avoid strong acids or bases. Washing with a saturated solution of sodium bicarbonate should be done carefully and quickly, followed by a water wash to neutrality.
-
Anhydrous Conditions: Ensure all solvents and equipment used during workup and purification are dry to prevent hydrolysis.
-
Appropriate Purification Method: Column chromatography on silica (B1680970) gel is a common purification method. The silica gel should be neutral. In some cases, using deactivated silica gel or a different stationary phase like alumina (B75360) may be beneficial. Flash chromatography is often preferred to minimize the time the product is on the stationary phase.[1][2]
Frequently Asked Questions (FAQs)
Q: What is the recommended molar ratio of acetic anhydride to Darutigenol?
A: A common starting point is to use a slight excess of acetic anhydride, typically 1.1 to 1.5 equivalents, to ensure the reaction goes to completion. However, to improve selectivity for a single hydroxyl group in a polyhydroxylated compound, using a stoichiometric amount (1.0 equivalent) or even a slight sub-stoichiometric amount of the acetylating agent at low temperatures can be beneficial. The optimal ratio should be determined empirically.
Q: Which catalyst is most effective for this acetylation?
A: 4-Dimethylaminopyridine (DMAP) is a highly efficient catalyst for acetylation reactions. It is typically used in catalytic amounts (0.05 to 0.2 equivalents). Pyridine can also be used as both a solvent and a catalyst. Other bases like triethylamine (B128534) (TEA) can be used to scavenge the acetic acid byproduct.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (Darutigenol). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q: What are the common byproducts in this reaction?
A: The primary byproduct is acetic acid.[3] Other potential byproducts include di- or tri-acetylated Darutigenol derivatives if the reaction is not selective. If the starting material is not pure, byproducts from the acetylation of impurities will also be present.
Experimental Protocol: General Procedure for Selective Acetylation of Darutigenol
This protocol provides a general methodology that can be optimized to improve the yield of this compound.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Dry the starting material, Darutigenol, under high vacuum for several hours before use.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
Dissolve Darutigenol (1 equivalent) in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC every 30 minutes.
-
If the reaction is slow, allow it to warm to room temperature and continue monitoring.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding cold, deionized water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer sequentially with a cold, dilute solution of HCl (to remove pyridine and DMAP), a saturated solution of sodium bicarbonate (to remove acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
Data Presentation: Impact of Reaction Conditions on Yield and Selectivity
The following table summarizes hypothetical data to illustrate how different reaction parameters can influence the yield and selectivity of the this compound synthesis. This data is for illustrative purposes and should be experimentally verified.
| Entry | Acetylating Agent (eq.) | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Selectivity (Mono:Di:Tri) |
| 1 | Acetic Anhydride (1.1) | DMAP (0.1) | Pyridine | 25 | 4 | 45 | 60:30:10 |
| 2 | Acetic Anhydride (1.1) | DMAP (0.1) | DCM/TEA | 25 | 4 | 40 | 55:35:10 |
| 3 | Acetic Anhydride (1.0) | DMAP (0.1) | DCM/TEA | 0 | 8 | 65 | 85:10:5 |
| 4 | Acetic Anhydride (1.5) | DMAP (0.2) | Pyridine | 60 | 2 | 20 | 25:50:25 |
| 5 | Acetyl Chloride (1.1) | None | Pyridine | 0 | 6 | 55 | 75:20:5 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with 16-O-Acetyldarutigenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 16-O-Acetyldarutigenol in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Q2: My compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. What should I do?
A2: This is a common issue for hydrophobic compounds. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. However, a slightly higher, yet non-toxic, final DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Co-solvent: Employing a water-miscible organic co-solvent can help bridge the polarity gap between DMSO and the aqueous medium[2]. Ethanol and polyethylene (B3416737) glycols (PEGs) are commonly used co-solvents in cell-based assays[3].
-
Incorporate Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions[4][5][6].
-
Prepare a Solid Dispersion: For more advanced formulation, creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and prevent precipitation upon dilution.
Q3: Are there alternative solvents to DMSO I can use?
A3: While DMSO is the most common and effective solvent for many poorly soluble compounds, other options can be considered, though they may offer lower solubilizing capacity for highly lipophilic molecules. These include:
-
Ethanol: Often used in cell culture, but typically at very low final concentrations due to its potential for cytotoxicity.
-
Dimethylformamide (DMF): Another polar aprotic solvent that can dissolve a wide range of compounds. However, it is generally more toxic than DMSO and should be used with caution.
A solvent selection should always be validated for its impact on the specific cell line and assay being used.
Q4: What is the likely mechanism of action of this compound?
A4: While the direct mechanism of this compound is not explicitly documented in the provided search results, studies on its parent compound, darutigenol (B197986), have shown that it can protect against myocardial infarction and ischemia/reperfusion injury by activating the PI3K/AKT signaling pathway[7][8][9]. Molecular docking studies suggest a high binding affinity of darutigenol to AKT1[7][8][9]. It is plausible that this compound shares a similar mechanism of action.
Troubleshooting Guide
Issue 1: Inconsistent or Poor Compound Activity in Cell-Based Assays
-
Possible Cause: The compound may not be fully dissolved in the final assay medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect the diluted solution for any signs of precipitation (cloudiness, particulates).
-
Prepare fresh dilutions for each experiment.
-
Consider using one of the solubility enhancement techniques described in the FAQs, such as the inclusion of a co-solvent or surfactant.
-
Perform a concentration-response curve to ensure the observed activity is dose-dependent.
-
Issue 2: High Background or Off-Target Effects in Assays
-
Possible Cause: The solvent (e.g., DMSO) concentration may be too high, causing cellular stress or interfering with the assay components.
-
Troubleshooting Steps:
-
Determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control curve.
-
Keep the final DMSO concentration consistent across all experimental and control groups.
-
If possible, reduce the final DMSO concentration by lowering the stock solution concentration and adjusting the dilution factor.
-
Quantitative Data Summary
Table 1: Solubility of Darutigenol in DMSO
| Compound | Solvent | Solubility | Source |
| Darutigenol | DMSO | 64 mg/mL (198.46 mM) | [1] |
Note: This data is for the parent compound, darutigenol. The solubility of this compound is expected to be similar in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of Darutigenol is 322.5 g/mol ; the molecular weight of the acetylated form will be slightly higher).
-
Aseptically weigh the calculated amount of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Serial Dilution for Cell-Based Assays
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the highest concentration treatment does not exceed the tolerated level for the cell line (typically <0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest treatment group.
-
Add the diluted compound or vehicle control to the cells and proceed with the experiment.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.
Caption: Proposed PI3K/AKT signaling pathway activated by darutigenol.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cutaneous absorption and elimination of three acyclic terpenes--in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 16-O-Acetyldarutigenol in different solvents and pH
Frequently Asked Questions (FAQs)
Q1: Where should I begin when assessing the stability of a new compound like 16-O-Acetyldarutigenol?
A1: Start with a forced degradation study. This involves subjecting the compound to a range of harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and light) to rapidly identify potential degradation pathways and the analytical methods that can detect the changes.
Q2: How do I select appropriate solvents for a stability study?
A2: The choice of solvent is critical and should be based on the intended application. For early-stage research, start with solvents in which the compound is highly soluble and that are compatible with your analytical instrumentation (e.g., acetonitrile (B52724), methanol, water). If the final product is intended for a specific formulation, the stability should be tested in that vehicle. Always include aqueous solutions at different pH values in your study.
Q3: What are common chemical degradation pathways I should be aware of?
A3: The most common degradation pathways for organic molecules include:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. This is often pH-dependent. Esters, amides, and lactones are particularly susceptible.
-
Oxidation: Reaction with oxygen or other oxidizing agents. This can be initiated by light, heat, or metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Thermal Degradation: Decomposition caused by heat.
Q4: My compound appears to be unstable in my chosen solvent. What are my next steps?
A4: If you observe rapid degradation, consider the following troubleshooting steps:
-
Lower the temperature: Store stock solutions and samples at lower temperatures (e.g., 4°C or -20°C).
-
Protect from light: Use amber vials or cover containers with aluminum foil.
-
Use a different solvent: The compound may be more stable in a less protic or aprotic solvent.
-
Adjust the pH: If in an aqueous solution, determine the pH of maximum stability by testing a range of buffered solutions.
-
Use antioxidants: If oxidation is suspected, add a small amount of an antioxidant like BHT or ascorbic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between replicates | - Inaccurate pipetting- Incomplete dissolution of the compound- Non-homogenous sample | - Calibrate pipettes- Ensure complete dissolution using sonication or vortexing- Mix samples thoroughly before analysis |
| Appearance of unexpected peaks in chromatogram | - Contamination of solvent or glassware- Degradation of the compound- Interaction with the column | - Use high-purity solvents and clean glassware- Analyze samples immediately after preparation- Check for column compatibility and bleed |
| Loss of compound in control samples | - Adsorption to container walls- Evaporation of solvent | - Use silanized glass or polypropylene (B1209903) vials- Ensure containers are tightly sealed |
| Rapid degradation at all pH levels | - Inherent thermal instability- High reactivity of the molecule | - Conduct experiments at lower temperatures- Consider derivatization to protect labile functional groups |
Experimental Protocols
General Protocol for Assessing pH Stability
-
Prepare Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). A common choice is a universal buffer or individual buffers such as citrate, phosphate, and borate.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a non-aqueous, stable solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for your analytical method. The final concentration of the organic solvent from the stock solution should be low (typically <1%) to minimize its effect on the aqueous environment.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C, 40°C, or 60°C). Protect samples from light unless photostability is being assessed.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench the degradation if necessary (e.g., by neutralizing the pH or cooling).
-
Quantification: Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
Data Presentation
Table 1: Stability of Compound X in Various Solvents at 25°C
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining | Observations |
| Acetonitrile | 100.2 | 99.8 | 99.6 | Stable |
| Methanol | 101.5 | 98.7 | 97.2 | Minor degradation |
| Water | 99.8 | 85.1 | 85.3 | Significant degradation |
| DMSO | 100.7 | 100.1 | 99.4 | Stable |
Table 2: pH-Dependent Stability of Compound X in Aqueous Buffers at 40°C
| pH | Time (hours) | % Remaining | Degradation Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| 2.0 | 24 | 75.4 | 0.0118 | 58.7 |
| 4.0 | 24 | 92.1 | 0.0034 | 203.8 |
| 7.0 | 24 | 88.5 | 0.0051 | 135.9 |
| 9.0 | 24 | 60.2 | 0.0211 | 32.8 |
| 12.0 | 24 | 15.8 | 0.0769 | 9.0 |
Visualizations
Caption: Experimental workflow for a compound stability study.
Caption: Decision tree for troubleshooting stability issues.
Caption: Common degradation pathways for organic compounds.
Technical Support Center: Troubleshooting 16-O-Acetyldarutigenol Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 16-O-acetyldarutigenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Separation or Co-elution of Impurities
Question: I am observing poor separation between this compound and other compounds in my extract. What steps can I take to improve resolution?
Answer:
Poor resolution is a common issue in chromatography. Here are several strategies to enhance the separation of this compound:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switching to a gradient elution can significantly improve separation. Start with a low polarity mobile phase and gradually increase the polarity. This will help to first elute non-polar impurities, and then release more polar compounds, including this compound, with better separation.
-
Solvent System: For silica (B1680970) gel chromatography, common solvent systems for diterpenes include hexane/ethyl acetate (B1210297) and chloroform/methanol (B129727). Experiment with different ratios to find the optimal selectivity for your specific mixture. Small additions of a third solvent, like dichloromethane (B109758) or acetone, can sometimes fine-tune the separation.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18) is a good alternative, especially for moderately polar compounds.
-
-
Column Parameters:
-
Column Length and Diameter: A longer, narrower column generally provides higher resolution.
-
Particle Size: Using a stationary phase with a smaller particle size can increase column efficiency and improve separation.
-
-
Flow Rate: Reducing the flow rate of the mobile phase can allow for better equilibration between the stationary and mobile phases, often leading to improved resolution.
Low Yield of this compound
Question: My final yield of purified this compound is very low. What are the potential causes and solutions?
Answer:
Low recovery of the target compound can be attributed to several factors:
-
Compound Degradation on Silica Gel: this compound, being an acetylated diterpene, may be susceptible to hydrolysis (deacetylation) on acidic silica gel.
-
Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine (B128534) (TEA), mixed with the mobile phase (e.g., 0.1-1% TEA). Alternatively, use neutral or basic alumina (B75360) as the stationary phase.
-
-
Irreversible Adsorption: The compound might be strongly and irreversibly binding to the stationary phase.
-
Solution: After the main elution, flush the column with a very polar solvent (e.g., 100% methanol or a mixture of methanol and a small amount of acetic acid) to check if any remaining compound is eluted.
-
-
Co-elution with Unseen Impurities: Your target compound might be eluting with other compounds that are not easily detected by your visualization method (e.g., UV lamp), leading to impure fractions that are discarded.
-
Solution: Use a more universal detection method, such as a potassium permanganate (B83412) stain or an evaporative light scattering detector (ELSD), to visualize all compounds in your fractions.
-
-
Improper Fraction Collection: The fractions containing the compound may have been missed or discarded.
-
Solution: Collect smaller fractions and analyze them thoroughly using thin-layer chromatography (TLC) before combining them.
-
Peak Tailing
Question: The chromatographic peak for this compound is showing significant tailing. How can I achieve a more symmetrical peak shape?
Answer:
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase.
-
Acidic Silica Gel: Free silanol (B1196071) groups on the surface of silica gel can interact strongly with polar functional groups on your molecule, causing tailing.
-
Solution: Add a small amount of a competitive polar solvent or a modifier to the mobile phase. For example, adding 0.1-1% of triethylamine or acetic acid can help to saturate the active sites on the silica gel and improve peak shape.
-
-
Mobile Phase pH (for Reversed-Phase): If you are using reversed-phase chromatography, the pH of the mobile phase can affect the ionization state of your compound and lead to tailing.
-
Solution: Adjust the pH of the mobile phase to suppress the ionization of this compound.
-
-
Column Overloading: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the amount of crude extract loaded onto the column.
-
Data Presentation
Table 1: Typical Starting Parameters for this compound Purification
| Parameter | Silica Gel Chromatography | Reversed-Phase (C18) Chromatography |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | C18-functionalized silica (100 Å) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Acetonitrile:Water (Gradient) |
| Initial Gradient | 95:5 (Hexane:EtOAc) | 40:60 (Acetonitrile:Water) |
| Final Gradient | 70:30 (Hexane:EtOAc) | 80:20 (Acetonitrile:Water) |
| Flow Rate | 20-40 mL/min (for Flash) | 1-2 mL/min (for HPLC) |
| Detection | UV (if chromophore present), TLC | UV, ELSD, Mass Spectrometry |
Experimental Protocols
Protocol 1: Flash Chromatography Purification of this compound on Silica Gel
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the same or a similar solvent system.
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Troubleshooting workflow for chromatography purification.
Caption: Basic tetracyclic skeleton of a kaurane diterpene.
Optimizing dosage and administration of 16-O-Acetyldarutigenol in vivo
This technical support center provides guidance for researchers and scientists on the in vivo use of 16-O-Acetyldarutigenol. Given that this is a compound with emerging research, this guide offers general best practices, troubleshooting advice for common challenges with novel compounds, and example frameworks for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo efficacy studies with this compound?
A1: For a novel compound like this compound, a formal dose-range finding study is critical. It is recommended to start with a literature review for similar compounds. If no data is available, a tiered approach is advised:
-
In vitro to in vivo extrapolation: Use the in vitro EC50 or IC50 values to estimate a starting dose.
-
Dose escalation studies: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.
-
Monitor for toxicity: Closely observe animals for any signs of toxicity to establish a maximum tolerated dose (MTD).
Q2: How should I formulate this compound for in vivo administration?
A2: The formulation will depend on the physicochemical properties of this compound and the intended route of administration.
-
Solubility Testing: First, determine the solubility in common vehicles.
-
Common Vehicles: A common starting point for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For intravenous administration, a solution in saline with a co-solvent like DMSO or cyclodextrin (B1172386) may be necessary.
-
Stability: Always assess the stability of the formulation before starting the experiment.
Q3: What are the potential signaling pathways modulated by this compound?
A3: The specific signaling pathways modulated by this compound are still under investigation. Based on the general class of darutigenol (B197986) compounds, potential pathways could involve inflammatory and cell survival signaling. It is recommended to perform in vitro pathway analysis (e.g., Western blotting for key signaling proteins like NF-κB, MAP kinases, or Akt) in relevant cell lines before proceeding with in vivo target validation.
Troubleshooting Guide
Issue 1: Poor oral bioavailability observed in pharmacokinetic (PK) studies.
-
Possible Cause: Low solubility, poor absorption, or high first-pass metabolism.
-
Troubleshooting Steps:
-
Formulation Optimization: Try different vehicle systems to improve solubility and absorption. Micronization of the compound can also increase the surface area for dissolution.
-
Route of Administration: Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
-
P-glycoprotein (P-gp) Inhibition: If P-gp efflux is suspected, co-administration with a P-gp inhibitor (e.g., verapamil) in a pilot study may clarify its role.
-
Issue 2: High variability in efficacy study results between animals.
-
Possible Cause: Inconsistent dosing, formulation instability, or biological variability.
-
Troubleshooting Steps:
-
Dosing Technique: Ensure accurate and consistent administration for all animals. For oral gavage, verify proper technique to avoid accidental tracheal administration.
-
Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each dose is drawn.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation.
-
Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Issue 3: Unexpected toxicity or adverse effects are observed.
-
Possible Cause: Off-target effects, vehicle toxicity, or exceeding the maximum tolerated dose.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately lower the dose or cease administration and monitor the animals closely.
-
Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the formulation itself.
-
Clinical Observations: Record all clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) in detail.
-
Histopathology: At the end of the study, perform histopathological analysis of key organs (liver, kidney, spleen) to identify any tissue damage.
-
Quantitative Data Summary
The following tables provide a template for summarizing key data from in vivo studies of a novel compound like this compound. Note: The data presented here are for illustrative purposes only and should be replaced with actual experimental results.
Table 1: Example Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 850 ± 95 |
| Tmax (h) | 1.5 | 0.1 |
| AUC₀-t (ng·h/mL) | 600 ± 70 | 1200 ± 150 |
| Bioavailability (%) | 25 | N/A |
| t₁/₂ (h) | 4.2 | 3.8 |
Table 2: Example Dose-Response in an Efficacy Model
| Dose (mg/kg) | Route | Dosing Frequency | Tumor Growth Inhibition (%) |
| 10 | Oral | Once Daily | 25 ± 8 |
| 30 | Oral | Once Daily | 55 ± 12 |
| 100 | Oral | Once Daily | 75 ± 10 |
| 10 | IP | Once Daily | 65 ± 9 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice).
-
Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-4 dose escalation groups (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer this compound daily for 7-14 days via the intended route.
-
Monitoring: Record body weight daily. Perform clinical observations twice daily for signs of toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-15% reduction in body weight and produces no signs of significant clinical toxicity.
-
Terminal Analysis: Collect blood for clinical chemistry and perform a gross necropsy.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use cannulated animals (e.g., jugular vein cannulated rats) to facilitate blood collection.
-
Group Allocation: Assign animals to an intravenous (IV) group (e.g., 2 mg/kg) and an oral (PO) group (e.g., 10 mg/kg).
-
Administration: Administer the compound.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t₁/₂, bioavailability).
Visualizations
Caption: General workflow for in vivo evaluation of a novel compound.
Caption: A hypothetical signaling cascade for this compound.
Technical Support Center: Minimizing Off-Target Effects of 16-O-Acetyldarutigenol in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the off-target effects of 16-O-Acetyldarutigenol in cell culture experiments. While specific data on this compound is limited, this guide leverages information on its parent compound, darutigenol, and established methodologies for characterizing novel bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: What is the presumed on-target effect of this compound?
A1: While direct studies on this compound are not widely available, its parent compound, darutigenol, has been shown to exert protective effects in cardiomyocytes by activating the PI3K/AKT signaling pathway.[1][2][3] This pathway is crucial for cell survival, proliferation, and apoptosis. Therefore, the primary on-target effect of this compound is likely related to the modulation of the PI3K/AKT pathway.
Q2: What are potential off-target effects to consider?
A2: Off-target effects can arise from a compound interacting with unintended molecules, leading to unforeseen cellular responses.[1] For a novel compound like this compound, potential off-target effects could manifest as:
-
Unintended inhibition or activation of other kinases.
-
Induction of cellular stress responses (e.g., oxidative stress, ER stress).
-
Cytotoxicity at higher concentrations.
-
Alterations in cell morphology or adhesion not directly related to the intended pathway.
Q3: How can I distinguish between on-target and off-target effects?
A3: A multi-faceted approach is recommended to differentiate between on-target and off-target effects:
-
Use a structurally related, inactive control compound: An ideal negative control is a close chemical analog of this compound that does not activate the AKT pathway. If this analog produces the same phenotype, it strongly suggests an off-target effect.
-
Employ a structurally distinct compound with the same target: Using a known PI3K/AKT pathway activator that is structurally different from this compound can help confirm if the observed phenotype is due to on-target activity.
-
Perform target engagement studies: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound is binding to its intended target within the cell at the concentrations used in your experiments.
-
Titrate the compound: Off-target effects are often more pronounced at higher concentrations.[2][4] Determining the dose-response for both the intended on-target effect and any unexpected phenotypes can provide valuable insights.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations, including those below the expected efficacious dose.[4] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.[4] |
| Off-Target Toxicity | Investigate the activation of apoptosis or necrosis pathways. Use a lower, effective concentration of the compound. |
| Compound Instability | Ensure the compound is properly stored and handle it according to the manufacturer's instructions. Prepare fresh stock solutions. |
Issue 2: Inconsistent or Unexplained Phenotypic Changes
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Use orthogonal validation methods (e.g., a different AKT activator). - Perform a rescue experiment by inhibiting a downstream effector of the AKT pathway. |
| Cell Line Specificity | Test the compound in multiple cell lines to see if the effect is consistent. |
| Experimental Variability | Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target (AKT Activation) and Off-Target (Cytotoxicity) Effects
Objective: To determine the optimal concentration range of this compound that maximizes on-target AKT activation while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold dilution series.[2]
-
Treatment: Treat cells with the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate for a predetermined time based on the expected kinetics of AKT signaling (e.g., 30 minutes to 24 hours).
-
On-Target Assay (Western Blot for p-AKT):
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.
-
Use a secondary antibody and a suitable detection method.
-
-
Off-Target Assay (Cytotoxicity - e.g., MTT or LDH assay):
-
Follow the manufacturer's protocol for your chosen cytotoxicity assay.
-
-
Data Analysis: Plot the dose-response curves for both p-AKT levels and cell viability to identify the optimal concentration window.
Quantitative Data Summary
| Concentration (µM) | p-AKT/Total AKT Ratio (Fold Change) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 0.1 | 1.5 | 98 |
| 1 | 3.2 | 95 |
| 10 | 5.8 | 85 |
| 50 | 6.1 | 60 |
| 100 | 6.0 | 40 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Presumed signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 16-O-Acetyldarutigenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 16-O-Acetyldarutigenol, a poorly water-soluble triterpenoid.
FAQs: General Questions
Q1: What are the main challenges in the oral delivery of this compound?
A1: The primary challenge is its low aqueous solubility, which limits its dissolution in gastrointestinal fluids. This poor dissolution is a major barrier to absorption and, consequently, results in low and variable oral bioavailability. Like many lipophilic compounds, it may also be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the initial steps to consider when aiming to improve the bioavailability of this compound?
A2: A crucial first step is to thoroughly characterize the physicochemical properties of this compound, including its aqueous solubility, dissolution rate, partition coefficient (logP), and solid-state properties (e.g., crystallinity). Concurrently, it is important to establish reliable in vitro models to screen various formulation strategies before moving to more complex and costly in vivo studies.[1][2][3]
Q3: What are the most common formulation strategies for enhancing the bioavailability of poorly soluble compounds like this compound?
A3: Several established techniques can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder to enhance dissolution. Methods include micronization and nanonization.[4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to improve wettability and dissolution.[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the apparent solubility of the drug.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Prodrugs: Chemically modifying the drug to a more soluble form that converts back to the active compound in vivo.[6]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Symptom: The dissolution rate of the pure this compound powder is very low in simulated gastric and intestinal fluids.
Possible Causes:
-
Poor wettability of the powder.
-
High crystallinity of the compound.
-
Insufficient surface area for dissolution.
Troubleshooting Steps:
-
Improve Wettability:
-
Action: Incorporate a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) at a low concentration (0.1-1.0% w/v) into the dissolution medium.
-
Expected Outcome: Increased wetting of the powder, leading to a faster and more complete dissolution.
-
-
Particle Size Reduction:
-
Action: Micronize the this compound powder using techniques like jet milling.
-
Expected Outcome: A significant increase in the surface area-to-volume ratio, which should enhance the dissolution rate.
-
-
Amorphous Solid Dispersions:
-
Action: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).[4]
-
Expected Outcome: The drug is dispersed in an amorphous state, which has higher energy and thus greater apparent solubility and a faster dissolution rate compared to the crystalline form.
-
Illustrative Data for Troubleshooting Low Dissolution:
| Formulation | Dissolution Medium | % Drug Dissolved at 60 min |
| This compound (Unprocessed) | Simulated Gastric Fluid (pH 1.2) | < 5% |
| This compound (Micronized) | Simulated Gastric Fluid (pH 1.2) | 25% |
| Solid Dispersion (1:5 drug-to-polymer ratio) | Simulated Gastric Fluid (pH 1.2) | 75% |
Issue 2: Inconsistent Bioavailability in Animal Studies
Symptom: High variability in plasma concentrations of this compound is observed between individual animals in pharmacokinetic studies.
Possible Causes:
-
Food effects influencing drug absorption.
-
Erratic dissolution and absorption in the gastrointestinal tract.
-
Pre-systemic metabolism variability.
Troubleshooting Steps:
-
Standardize Dosing Conditions:
-
Action: Ensure all animals are fasted for a consistent period before dosing and that the vehicle used for administration is uniform.
-
Expected Outcome: Reduced variability caused by differences in gastric emptying and intestinal contents.
-
-
Utilize a Solubilizing Formulation:
-
Action: Formulate this compound as a solution or a self-emulsifying drug delivery system (SEDDS). A SEDDS forms a fine emulsion upon gentle agitation in aqueous media, presenting the drug in a solubilized state for absorption.
-
Expected Outcome: More uniform and predictable absorption, leading to less inter-individual variability in plasma concentrations.
-
-
Investigate Pre-systemic Metabolism:
-
Action: Conduct in vitro metabolism studies using liver microsomes to identify the major metabolizing enzymes.
-
Expected Outcome: Understanding the metabolic pathways can help in designing strategies to mitigate first-pass metabolism, such as co-administration with an inhibitor of the identified enzymes (for research purposes).
-
Illustrative Pharmacokinetic Data:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 25 | 4.0 ± 1.5 | 300 ± 150 | 100 |
| SEDDS Formulation | 250 ± 50 | 1.5 ± 0.5 | 1500 ± 300 | 500 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol (B145695).
-
Procedure:
-
Dissolve 100 mg of this compound and 500 mg of PVP K30 (1:5 ratio) in 20 mL of ethanol with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Add a weighed amount of this compound or its formulation equivalent to a specific dose into the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Key physiological barriers to the oral absorption of this compound.
References
- 1. Solubility, Dissolution and Permeation Enhancement of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 2. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. US6228996B1 - Process for extracting sweet diterpene glycosides - Google Patents [patents.google.com]
- 5. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN106902358B - Oral preparation and preparation method thereof - Google Patents [patents.google.com]
Preventing degradation of 16-O-Acetyldarutigenol during storage
This technical support center provides guidance on the proper storage and handling of 16-O-Acetyldarutigenol to minimize degradation and ensure the integrity of your research results. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Unexpected low potency or activity of the compound. | Degradation of this compound due to improper storage. | Review storage conditions. Ensure the compound is stored at low temperatures, protected from light, and under an inert atmosphere. |
| Multiple freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Hydrolysis of the acetyl group or oxidation of the diterpenoid core. | Analyze the sample for the presence of darutigenol (B197986) (hydrolysis product) or oxidized derivatives. Optimize storage pH and consider using deoxygenated solvents. |
| Variability in experimental results between different batches. | Inconsistent storage conditions or handling procedures. | Standardize storage and handling protocols across all users and experiments. Regularly monitor the purity of the stock. |
| Discoloration or change in the physical appearance of the solid compound. | Significant degradation due to prolonged exposure to light or oxygen. | Discard the degraded compound. Procure a fresh batch and store it under the recommended conditions immediately upon receipt. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure (a diterpenoid with an acetate (B1210297) ester and hydroxyl groups), the two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The ester bond at the 16-position is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of darutigenol and acetic acid.[1][2]
-
Oxidation: The diterpenoid core can be susceptible to oxidation, especially if it contains reactive sites.[3][4] This can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored under the following conditions:
| Parameter | Recommendation |
| Temperature | -20°C or lower |
| Light | Protected from light (e.g., in an amber vial) |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) |
| Container | Tightly sealed, airtight container |
Q3: How should I prepare and store stock solutions of this compound?
A3: For preparing stock solutions, use a high-purity, anhydrous solvent in which the compound is stable. It is advisable to use deoxygenated solvents to minimize oxidative degradation. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution is dependent on the solvent and pH.[1]
Q4: How can I monitor the degradation of this compound?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] A stability-indicating method should be developed to separate the intact compound from its potential degradation products.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent and pH.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, ethanol, acetonitrile)
- Buffers of desired pH
- HPLC or LC-MS system
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration.
- If assessing pH effects, dilute the stock solution in the respective buffers.
- Divide the solutions into multiple aliquots in amber vials.
- Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C) and time points (e.g., 0, 24, 48, 72 hours).
- At each time point, analyze the samples by a validated stability-indicating HPLC or LC-MS method.
- Quantify the peak area of this compound and any new peaks corresponding to degradation products.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage remaining versus time for each storage condition.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8]
1. Stress Conditions:
- Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
- Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature for a defined period.
- Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a defined period.
- Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.[9]
- Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for a defined period.
2. Analysis:
- After the stress period, neutralize the acidic and basic samples.
- Analyze all samples using an appropriate analytical method (e.g., LC-MS) to identify and characterize the degradation products.[10][11][12]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ACP - Oxidation product characterization from ozonolysis of the diterpene ent-kaurene [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
Refining experimental protocols for reproducible results with 16-O-Acetyldarutigenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for reproducible results with 16-O-Acetyldarutigenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological activity?
A1: this compound is a diterpenoid compound. Its parent compound, darutigenol, is isolated from Siegesbeckia orientalis (Herba Siegesbeckiae).[1][2] Darutigenol has been shown to have protective effects in the context of myocardial infarction and ischemia/reperfusion injury, where it is suggested to act by activating the AKT1 signaling pathway.[3][4][5] Diterpenoids as a class of compounds are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[6]
Q2: What are the common initial challenges when working with novel diterpenoids like this compound?
A2: Researchers may encounter challenges with solubility, as many terpenes are poorly soluble in aqueous solutions.[7] Stability can also be a concern, as natural products can be prone to degradation. Proper characterization of the compound's purity and identity is also a critical first step to ensure reproducible results.
Q3: How should I prepare a stock solution of this compound?
A3: Due to the potential for low water solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted in your aqueous experimental medium to the final desired concentration. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or experimental system, as high concentrations can be cytotoxic.
Q4: How can I ensure the stability of this compound during my experiments?
A4: To minimize degradation, it is advisable to prepare fresh dilutions from the stock solution for each experiment. If long-term storage of the stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light and excessive heat.
Troubleshooting Guide
Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Action |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Perform a stability study of the compound in your specific assay buffer. |
| Poor Solubility | Visually inspect for precipitation in your working solutions. Consider using a different solubilizing agent or adjusting the final solvent concentration. |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and growth conditions between experiments. Regularly test for mycoplasma contamination. |
| Pipetting Errors | Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
Low or No Observed Bioactivity
| Potential Cause | Recommended Action |
| Incorrect Concentration Range | Perform a dose-response experiment over a wide range of concentrations to identify the optimal activity window. |
| Compound Degradation | Verify the integrity of your compound stock using analytical methods such as HPLC or mass spectrometry. |
| Inappropriate Assay | Ensure the chosen assay is suitable for the expected biological activity. Consider using a broader, phenotype-based assay for initial screening. |
| Insufficient Incubation Time | Optimize the incubation time of the compound with your experimental system. |
Experimental Protocols
General Cell-Based Assay Workflow
This workflow provides a general framework for assessing the bioactivity of this compound in a cell-based assay.
Hypothetical Signaling Pathway for Investigation
Based on the known activity of the parent compound, darutigenol, a plausible signaling pathway to investigate for this compound is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[3][4][5]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Hypothetical IC50 Values in Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| A549 (Lung) | 15.2 |
| MCF-7 (Breast) | 22.5 |
| HepG2 (Liver) | 18.9 |
| PC-3 (Prostate) | 28.1 |
References
- 1. Simultaneous Quantification of Kirenol, Daurutoside, and Darutigenol in Siegesbeckia orientalis L. by HLPC-DPA Method | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Darutigenol and Its Acetylated Form, 16-O-Acetyldarutigenol: Distinct Therapeutic Potentials
A comprehensive review of the current scientific literature reveals that while darutigenol (B197986) has been investigated for its cardioprotective and anti-inflammatory properties, research on its acetylated derivative, 16-O-Acetyldarutigenol, has primarily focused on its cytotoxic effects against cancer cells. Direct comparative studies evaluating the efficacy of these two compounds for the same therapeutic indication are currently unavailable. This guide, therefore, presents a summary of the individual biological activities of darutigenol and available data on a closely related acetylated darutigenol derivative, offering insights into their distinct potential therapeutic applications for researchers, scientists, and drug development professionals.
Overview of Biological Activities
Darutigenol, a natural diterpenoid, has demonstrated significant potential in preclinical studies for its roles in mitigating cardiac injury and inflammation. In contrast, the acetylation of darutigenol at the 16-hydroxy position appears to shift its biological activity towards cytotoxicity, a characteristic explored in the context of cancer research. This comparison synthesizes the available data to highlight these differing pharmacological profiles.
Cardioprotective Efficacy of Darutigenol
Recent studies have identified darutigenol as a promising agent for the treatment of myocardial infarction and ischemia/reperfusion injury.[1][2][3] In preclinical models, darutigenol has been shown to protect cardiomyocytes from ischemic damage, reduce fibrosis and apoptosis, and ultimately improve cardiac function.[1][2][3]
Quantitative Data: Cardioprotective Effects of Darutigenol
| Parameter | Model | Treatment | Outcome | Reference |
| Cell Viability | Neonatal mouse cardiomyocytes (in vitro) | 10 µM Darutigenol | Increased cardiomyocyte survival under ischemic conditions | [1][2] |
| Apoptosis | Ischemia/Reperfusion (I/R) induced cardiomyocytes (in vitro) | 10 µM Darutigenol | Significantly reduced I/R-induced apoptosis | [1] |
| Reactive Oxygen Species (ROS) | I/R induced cardiomyocytes (in vitro) | 10 µM Darutigenol | Significantly reduced ROS generation | [1] |
| Cardiac Function | Myocardial Infarction (MI) mouse model (in vivo) | 10 mg/kg Darutigenol | Improved cardiac function, decreased fibrosis and apoptosis | [1][3] |
Signaling Pathway: Darutigenol in Cardioprotection
Darutigenol exerts its cardioprotective effects primarily through the activation of the AKT1 signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.[1][2] Molecular docking studies have indicated a high binding affinity of darutigenol to the AKT1 protein.[1]
Anti-inflammatory Efficacy of Darutigenol
Darutigenol has also been shown to possess anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA).[4] Studies have demonstrated its ability to reduce inflammation, cartilage degradation, and bone erosion in animal models of arthritis.[4]
Quantitative Data: Anti-inflammatory Effects of Darutigenol
| Parameter | Model | Treatment | Outcome | Reference |
| Arthritis Index | Collagen-induced arthritis mouse model | Intragastric administration | Attenuated inflammation and mitigated articular cartilage degradation | [4] |
| Inflammatory Mediators | In vivo | Not specified | Downregulated MMP2 and MMP9 | [4] |
Signaling Pathway: Darutigenol in Anti-inflammation
The anti-inflammatory effects of darutigenol are mediated through the inhibition of the Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4] This pathway is a key regulator of inflammatory responses. By inhibiting this pathway, darutigenol reduces the production of pro-inflammatory mediators.[4]
Cytotoxic Efficacy of a this compound Analog
Direct studies on the efficacy of this compound are not available in the reviewed literature. However, a study on the chemical derivatization of darutigenol for the development of anticancer agents provides insights into the potential activity of its acetylated forms.[5] In this study, various darutigenol derivatives were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. While the specific data for a 16-O-acetylated derivative is not explicitly detailed in the abstract, the study indicates that such modifications are a strategy to enhance anticancer activity.
For the purpose of this comparison, we will refer to the general findings of this study on darutigenol derivatives. It is important to note that these findings may not be directly representative of this compound but offer the closest available information.
Quantitative Data: Cytotoxic Effects of Darutigenol Derivatives
| Cell Line | Compound Type | IC50 (µM) | Reference |
| Various Cancer Cell Lines | Darutigenol Derivatives | Varies depending on the specific derivative and cell line | [5] |
Note: Specific IC50 values for a 16-O-acetylated derivative were not available in the reviewed abstracts. The referenced study should be consulted for detailed data on specific derivatives.
Experimental Protocols
High-Throughput Screening for Cardioprotective Compounds
-
Cell Line: HL-1 mouse cardiac muscle cells.
-
Method: Cells were seeded in 96-well plates. A library of natural products, including darutigenol, was added at a concentration of 10 µM. Cell viability was assessed after 48 hours of incubation using a CCK-8 assay.
-
Outcome: Identification of compounds that promote cardiomyocyte survival under ischemic conditions.[1]
In Vivo Myocardial Infarction Model
-
Animal Model: Adult male C57BL/6J mice.
-
Method: Myocardial infarction was induced by permanent ligation of the left anterior descending coronary artery. Darutigenol (10 mg/kg) or vehicle was administered intraperitoneally.
-
Analysis: Cardiac function was assessed by echocardiography. Heart tissues were collected for histological analysis (Masson's trichrome and TTC staining) to evaluate fibrosis and infarct size, and for molecular analysis (Western blot) to measure protein expression.[1]
In Vivo Collagen-Induced Arthritis Model
-
Animal Model: DBA/1 mice.
-
Method: Arthritis was induced by immunization with bovine type II collagen. Darutigenol was administered intragastrically.
-
Analysis: The severity of arthritis was evaluated using a clinical arthritis index. Ankle joints were collected for histopathological examination. Protein levels of inflammatory mediators were measured by ELISA and Western blotting.[4]
Cytotoxicity Assay
-
Cell Lines: Various human cancer cell lines.
-
Method: Cells were treated with various concentrations of darutigenol derivatives. Cell viability was determined using the MTT assay after a specified incubation period.
-
Outcome: Determination of the half-maximal inhibitory concentration (IC50) for each compound.[5]
Experimental Workflow for Evaluating Cardioprotective Effects
Conclusion
The available scientific evidence suggests that darutigenol and its acetylated derivatives possess distinct and potentially valuable therapeutic properties. Darutigenol shows considerable promise as a cardioprotective and anti-inflammatory agent, acting through the AKT and JAK/STAT pathways, respectively. The acetylation of darutigenol, as indicated by studies on its derivatives, may pivot its biological activity towards anticancer effects.
It is crucial to emphasize the absence of direct comparative studies. Future research should aim to conduct head-to-head comparisons of this compound and darutigenol across various biological assays to fully elucidate their structure-activity relationships and therapeutic potential. Such studies would provide a clearer understanding of how acetylation influences the efficacy and mechanism of action of this natural product scaffold, guiding the development of novel therapeutic agents for cardiovascular diseases, inflammatory disorders, or cancer.
References
- 1. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An integrated network pharmacology approach reveals that Darutigenol reduces inflammation and cartilage degradation in a mouse collagen-induced arthritis model by inhibiting the JAK-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the AKT1 Pathway: A Comparative Guide for Novel Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the targeting of the AKT1 pathway by novel compounds. Using 16-O-Acetyldarutigenol as a placeholder for a novel compound of interest, we present a comparative analysis against established AKT inhibitors, supported by detailed experimental protocols and data visualization.
The serine/threonine kinase AKT1 is a central node in the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in various human cancers.[1][2] This aberrant activation drives tumor cell proliferation, survival, and resistance to therapy, making AKT1 a compelling target for anticancer drug development.[1][3] The validation of a novel compound's ability to effectively and specifically inhibit this pathway is a critical step in its development as a potential therapeutic agent.
The AKT1 Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates a wide array of cellular processes. The diagram below illustrates the key components of this pathway and the central role of AKT1. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), phosphoinositide 3-kinase (PI3K) is recruited to the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[4][5] This co-localization at the membrane facilitates the phosphorylation of AKT1 at threonine 308 (T308) by PDK1 and at serine 473 (S473) by the mTOR complex 2 (mTORC2), leading to its full activation.[4][5][6] Activated AKT1 then phosphorylates a multitude of downstream substrates, such as mTOR complex 1 (mTORC1), GSK3β, and FOXO transcription factors, to promote cell growth, proliferation, and survival.[7]
Comparative Performance of AKT Inhibitors
A crucial aspect of validating a novel inhibitor is to benchmark its performance against existing compounds. The following tables provide a template for comparing the biochemical potency and cellular activity of a test compound ("Compound X," representing this compound) with established AKT inhibitors.
Table 1: Biochemical Potency Against AKT Isoforms
| Compound | Target(s) | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) | Selectivity Profile |
| Compound X | AKT1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Capivasertib (AZD5363) | Pan-AKT | ~3 | ~8 | ~8 | ATP-competitive inhibitor of all AKT isoforms.[8] |
| ARQ 092 | Pan-AKT | 5.0 | 4.5 | 16 | Allosteric inhibitor of AKT1/2/3.[4] |
| MK-2206 | Pan-AKT | ~8.1 | ~12 | ~65 | Allosteric inhibitor of all AKT isoforms. |
| Ipatasertib | Pan-AKT | ~5 | ~27 | ~6 | ATP-competitive inhibitor of all AKT isoforms.[3] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Key Mutation(s) | Proliferation GI₅₀ (µM) | p-AKT (S473) Inhibition IC₅₀ (µM) |
| Compound X | MCF-7 (Breast) | PIK3CA E545K | Data to be determined | Data to be determined |
| PC-3 (Prostate) | PTEN null | Data to be determined | Data to be determined | |
| A549 (Lung) | KRAS G12S | Data to be determined | Data to be determined | |
| Capivasertib (AZD5363) | MCF-7 (Breast) | PIK3CA E545K | ~0.28 | ~0.1 |
| PC-3 (Prostate) | PTEN null | ~0.45 | ~0.25 | |
| A549 (Lung) | KRAS G12S | >10 | ~1.5 | |
| ARQ 092 | NCI-H1650 (Lung) | PTEN null | ~0.5 | ~0.1 |
| MDA-MB-453 (Breast) | PIK3CA H1047R | ~0.2 | ~0.05 |
GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation. p-AKT IC₅₀ is the concentration for 50% inhibition of AKT phosphorylation at Serine 473.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
In Vitro Kinase Assay for IC₅₀ Determination
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified AKT1.
-
Reagents and Materials: Purified recombinant human AKT1, AKT2, and AKT3 enzymes; ATP; kinase buffer; substrate peptide (e.g., GSK3α peptide); ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, the specific AKT isoenzyme, and the substrate peptide.
-
Add the diluted compounds to the wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Initiate the kinase reaction by adding a solution of ATP. Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Western Blotting for Target Engagement and Pathway Modulation
This technique is used to assess the phosphorylation status of AKT and its downstream targets in treated cells.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MCF-7, PC-3) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or reference inhibitors for a specified time (e.g., 2, 6, or 24 hours).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (S473), total AKT, phospho-GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signals to the total protein signals and then to the loading control.
-
Cell Viability/Proliferation Assay (SRB Assay)
This assay measures the effect of the compound on cell growth and proliferation.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and reference inhibitors for 72 hours.
-
Cell Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Analysis: Measure the absorbance at 510 nm using a plate reader. Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ value.
Experimental Validation Workflow
The logical flow for validating a novel AKT1 inhibitor involves a multi-step process, from initial biochemical screening to cellular and in vivo evaluation.
By following a structured and comparative approach as outlined in this guide, researchers can effectively validate the targeting of the AKT1 pathway by novel compounds like this compound, thereby accelerating the development of new and effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt1 and Akt2-IN-1 - Immunomart [immunomart.com]
- 5. Inhibition of AKT suppresses the initiation and progression of BRCA1-associated mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of 16-O-Acetyldarutigenol Reveals a Gap in Current Scientific Literature
A comprehensive review of available scientific databases and publications has revealed a significant lack of experimental data on the biological effects of 16-O-Acetyldarutigenol across different cell lines. Despite a thorough search for studies detailing its activity, including potential anti-cancer or anti-inflammatory properties, no specific research articles or datasets pertaining to this particular compound could be identified.
This absence of information prevents a cross-validation of its effects, the creation of comparative data tables, and the visualization of its signaling pathways as requested. The scientific community has yet to publish research on the cellular mechanisms of this compound, leaving its therapeutic potential and specific biological activities uncharted.
While the parent compound, darutigenol, and other acetylated natural products have been the subject of some investigation, the specific effects of the 16-O-acetylated form remain uninvestigated. Acetylation can significantly alter the pharmacological properties of a compound, including its potency, solubility, and mechanism of action. Therefore, data from related compounds cannot be reliably extrapolated to this compound.
For researchers, scientists, and drug development professionals interested in this molecule, this represents a novel area for investigation. Future research would need to focus on initial in vitro screening across a panel of relevant cell lines to determine its cytotoxic, anti-proliferative, or anti-inflammatory effects. Such foundational studies would be essential to generate the preliminary data required for more in-depth mechanistic studies.
Given the current state of research, it is not possible to provide the requested "Publish Comparison Guides" for this compound. We recommend that researchers interested in this compound initiate preliminary studies to establish its basic biological activity profile. As new research emerges, a comparative analysis will become feasible.
A Comparative Analysis of 16-O-Acetyldarutigenol and 15,16-Di-O-acetyldarutoside: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two ent-pimarane diterpenoids, 16-O-Acetyldarutigenol and 15,16-Di-O-acetyldarutoside. While direct comparative experimental data on their biological activities are limited in publicly available literature, this document synthesizes known information about their chemical properties and the bioactivities of their parent compounds to offer a predictive comparison.
Both this compound and 15,16-Di-O-acetyldarutoside are natural products isolated from the plant Siegesbeckia orientalis. This plant has a history of use in traditional medicine for treating inflammatory conditions such as arthritis and rheumatism. The primary bioactive constituents are believed to be diterpenoids and sesquiterpenoids.
Chemical Structure and Physicochemical Properties
This compound and 15,16-Di-O-acetyldarutoside are structurally related to the parent compound, darutigenol (B197986) and its glycoside, darutoside (B600181). The key difference lies in the acetylation at the C-16 and/or C-15 positions.
| Property | This compound | 15,16-Di-O-acetyldarutoside |
| Chemical Formula | C22H34O5 | C30H46O10 |
| Molecular Weight | 378.5 g/mol | 566.7 g/mol |
| Parent Compound | Darutigenol | Darutoside |
| Key Structural Features | ent-Pimarane skeleton with an acetyl group at C-16. | ent-Pimarane skeleton with acetyl groups at C-15 and C-16, and a glucose moiety. |
Predicted Biological Activities and Comparative Analysis
Direct experimental data detailing the specific biological activities of this compound and 15,16-Di-O-acetyldarutoside are not extensively available. However, based on the known anti-inflammatory properties of the parent compound, darutoside, and other diterpenoids from Siegesbeckia orientalis, it is plausible that these acetylated derivatives also possess anti-inflammatory activities.
Darutoside has been shown to contribute to the anti-inflammatory and analgesic effects of Siegesbeckia extracts, in part by inhibiting the expression of cyclooxygenase-2 (COX-2) and reducing the infiltration of inflammatory cells.[1] In a study on gouty arthritis, darutoside was found to improve the infiltration and release of inflammatory cells and regulate metabolic pathways associated with inflammation.[2]
The acetylation of hydroxyl groups in natural products can modulate their pharmacokinetic and pharmacodynamic properties. Acetylation can increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. This could lead to altered potency and efficacy compared to the parent compound. It is hypothesized that the acetyl groups in this compound and 15,16-Di-O-acetyldarutoside may influence their interaction with biological targets, potentially leading to enhanced or modified anti-inflammatory activity compared to darutigenol and darutoside.
A direct comparative study of these two compounds would be necessary to determine their relative potencies. Such a study would likely involve in vitro assays to measure the inhibition of key inflammatory mediators.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments to evaluate and compare the anti-inflammatory activities of these compounds are provided below.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for anti-inflammatory activity.
1. Cell Culture and Treatment:
- Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound or 15,16-Di-O-acetyldarutoside for 1 hour.
2. Induction of Inflammation:
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS).
3. Measurement of Nitric Oxide:
- After 24 hours, collect the cell culture supernatant.
- Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system. Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of NO production) can then be determined.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway.
1. Enzyme and Substrate Preparation:
- Use a commercially available COX-2 inhibitor screening assay kit.
- Prepare the reaction buffer, heme, and arachidonic acid (substrate) solution according to the manufacturer's instructions.
2. Inhibition Assay:
- In a 96-well plate, add the reaction buffer, COX-2 enzyme, and various concentrations of the test compounds (this compound or 15,16-Di-O-acetyldarutoside). Include a vehicle control (no inhibitor) and a positive control inhibitor (e.g., celecoxib).
- Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the arachidonic acid substrate.
- Incubate the plate for a specified time at the recommended temperature.
3. Detection and Analysis:
- Stop the reaction and measure the product formation (e.g., prostaglandin (B15479496) E2) using a colorimetric or fluorometric method as described in the kit protocol.
- Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Nitric Oxide Inhibition Assay.
References
- 1. Kirenol, darutoside and hesperidin contribute to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens makino by inhibiting COX-2 expression and inflammatory cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing the pharmacological effect and mechanism of darutoside on gouty arthritis by liquid chromatography/mass spectrometry and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 16-O-Acetyldarutigenol: An In Vivo and In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potential anti-inflammatory effects of 16-O-Acetyldarutigenol, benchmarked against the established therapeutic, Methotrexate (B535133). While direct experimental data for this compound is not yet available, this analysis leverages in vivo and in vitro findings for its parent compound, darutigenol (B197986), to project its therapeutic promise and guide future research.
Executive Summary
Darutigenol, the precursor to this compound, has demonstrated significant anti-inflammatory and cartilage-protective effects in a preclinical model of rheumatoid arthritis. These effects are attributed to its inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. This guide presents a comparative overview of the experimental data for darutigenol and the widely-used anti-rheumatic drug, Methotrexate, in the context of a collagen-induced arthritis (CIA) mouse model and in vitro macrophage-based inflammation assays. The objective is to provide a data-driven framework for the potential validation of this compound as a novel anti-inflammatory agent.
In Vivo Performance Comparison: Collagen-Induced Arthritis (CIA) Model
The CIA mouse model is a well-established preclinical model for rheumatoid arthritis, mimicking key aspects of the human disease, including synovitis, cartilage degradation, and bone erosion. The following tables summarize the quantitative data from studies evaluating the efficacy of darutigenol and Methotrexate in this model.
Table 1: Comparison of Arthritis Score Reduction in CIA Mice
| Treatment Group | Dosage | Mean Arthritis Score (Day 42) | Percentage Reduction vs. Control |
| Control (Vehicle) | - | 13.8 ± 1.3 | - |
| Darutigenol | Data Not Available | Data Not Available | Data Not Available |
| Methotrexate | 20 mg/kg/week | 4 ± 4 | ~71% |
Table 2: Comparison of Paw Volume Reduction in CIA Mice
| Treatment Group | Dosage | Paw Volume Increase from Baseline (%) | Percentage Reduction vs. Control |
| Control (Vehicle) | - | 69 ± 4% | - |
| Darutigenol | Data Not Available | Data Not Available | Data Not Available |
| Methotrexate | 20 mg/kg/week | 12 ± 7% | ~83% |
Note: While specific quantitative data for darutigenol's effect on arthritis score and paw volume in the CIA model is not currently published, studies report a significant attenuation of inflammation and joint destruction.[1] Further research is required to quantify these effects for direct comparison. Methotrexate data is sourced from published studies.[2]
In Vitro Performance Comparison: Macrophage-Based Inflammation Assays
In vitro assays using macrophage cell lines, such as RAW 264.7, are crucial for elucidating the molecular mechanisms of anti-inflammatory compounds. These assays typically involve stimulating the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response, followed by treatment with the test compound.
Table 3: Comparison of Pro-Inflammatory Cytokine Inhibition in LPS-Stimulated Macrophages
| Treatment | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Darutigenol | Data Not Available | Data Not Available | Data Not Available |
| Methotrexate | Data Varies by Study | Variable | Significant Reduction[3][4] |
Note: Darutigenol has been shown to suppress the release of pro-inflammatory cytokines by inhibiting the JAK/STAT3 pathway.[1] However, specific IC50 values or percentage inhibition data from macrophage-based assays are not yet available. Methotrexate's effect on TNF-α is variable, while it consistently reduces IL-6 production.[3][4][5][6]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Relationship Between Methotrexate Polyglutamation and Efficacy in the Collagen-Induced Arthritis Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. Methotrexate inhibits interleukin-6 production in patients with juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of plasma IL-6 but not TNF-α by methotrexate in patients with early rheumatoid arthritis: a potential biomarker for radiographic progression [pubmed.ncbi.nlm.nih.gov]
- 5. Serum levels of interleukin-6 and tumour-necrosis-factor-alpha are not correlated to disease activity in patients with rheumatoid arthritis after treatment with low-dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circulating soluble tumor necrosis factor receptors, interleukin-2 receptors, tumor necrosis factor alpha, and interleukin-6 levels in rheumatoid arthritis. Longitudinal evaluation during methotrexate and azathioprine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
16-O-Acetylation of Darutigenol: An Unexplored Avenue for Therapeutic Index Enhancement
A comprehensive review of existing scientific literature reveals no direct evidence to support or refute the hypothesis that 16-O-acetylation improves the therapeutic index of darutigenol (B197986). While darutigenol itself has demonstrated promising therapeutic activities, particularly in cardioprotection and anti-inflammatory responses, research into its acetylated derivatives, specifically 16-O-acetyl-darutigenol, appears to be a nascent or currently unpublished field of study.
The therapeutic index, a critical measure in drug development, quantifies the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. An improvement in this index would signify a wider margin of safety, a highly desirable characteristic for any potential therapeutic agent. Chemical modifications, such as acetylation, are often employed to enhance the pharmacokinetic and pharmacodynamic properties of natural products, which can include improving efficacy, altering bioavailability, and potentially reducing toxicity.
While the acetylation of other natural compounds has been shown to modulate their biological activities, the absence of studies on 16-O-acetyl-darutigenol means that a direct comparison with the parent compound is not possible at this time. To address the question of whether 16-O-acetylation improves the therapeutic index of darutigenol, future research would need to focus on the synthesis of 16-O-acetyl-darutigenol and a subsequent head-to-head comparison with darutigenol across a range of biological and toxicological assays.
Darutigenol: A Profile of Therapeutic Potential
Darutigenol is a diterpenoid compound that has been the subject of several studies highlighting its potential therapeutic applications.
Cardioprotective Effects
Recent research has identified darutigenol as a promising agent for the treatment of myocardial infarction and ischemia/reperfusion injury.[1][2][3] Studies have shown that darutigenol can protect cardiac cells from injury by activating the AKT1 signaling pathway.[1][2][3] This pathway is crucial for cell survival and function.
Experimental Data on Darutigenol's Cardioprotective Activity
| Parameter | Control (Vehicle) | Darutigenol Treatment | Outcome | Reference |
| Infarct Size | Larger | Significantly Smaller | Cardioprotective | [1] |
| Cardiac Function | Impaired | Improved | Cardioprotective | [1][3] |
| Cardiomyocyte Apoptosis | Increased | Reduced | Pro-survival | [1][2][3] |
| Reactive Oxygen Species (ROS) | Increased | Reduced | Antioxidant effect | [2][3] |
Anti-inflammatory Properties
Darutigenol has also been investigated for its anti-inflammatory effects, particularly in the context of arthritis. Its mechanism of action in this area is thought to involve the inhibition of the JAK-STAT3 signaling pathway, a key pathway in inflammatory processes.
Cytotoxicity Profile of Darutigenol
Preliminary studies on the cytotoxicity of darutigenol have shown that it has no apparent toxicity to primary cardiomyocytes at doses up to 80 μM.[1] This suggests a favorable initial safety profile, though more extensive toxicological studies are required to fully establish its therapeutic window.
The Hypothetical Role of 16-O-Acetylation
Acetylation is a chemical process that introduces an acetyl functional group into a compound. In the context of drug development, this modification can influence several properties:
-
Lipophilicity: Acetylation can increase a molecule's lipid solubility, which may enhance its ability to cross cell membranes and improve its absorption and distribution in the body.
-
Metabolic Stability: The addition of an acetyl group can protect certain parts of a molecule from metabolic breakdown, potentially prolonging its duration of action.
-
Target Binding: Acetylation can alter the way a molecule interacts with its biological target, which could lead to increased potency or a change in its mechanism of action.
To determine if 16-O-acetylation would be a beneficial modification for darutigenol, a systematic investigation would be required.
Future Research Directions
To ascertain whether 16-O-acetylation improves the therapeutic index of darutigenol, the following experimental workflow would be necessary:
Figure 1. Proposed experimental workflow for comparing darutigenol and its 16-O-acetylated derivative.
Experimental Protocols
Should research into 16-O-acetyl-darutigenol be undertaken, the following experimental protocols would be fundamental:
Synthesis and Characterization of 16-O-acetyl-darutigenol
A detailed protocol for the chemical synthesis of 16-O-acetyl-darutigenol would need to be developed, likely involving the reaction of darutigenol with an acetylating agent such as acetic anhydride (B1165640) in the presence of a suitable catalyst. Following synthesis, purification would be carried out using techniques like column chromatography. The structure of the resulting compound would then be rigorously confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Comparative In Vitro Efficacy Assays
To compare the therapeutic efficacy, both darutigenol and 16-O-acetyl-darutigenol would be tested in parallel in relevant in vitro models. For example, to assess anti-inflammatory activity, their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages could be measured using enzyme-linked immunosorbent assay (ELISA).
Comparative Cytotoxicity Assays
The cytotoxicity of both compounds would be evaluated on various cell lines, including the therapeutic target cells and representative normal cells (e.g., hepatocytes, renal cells), to assess for off-target toxicity. A standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be used to determine the concentration of each compound that reduces cell viability by 50% (IC50).
Conclusion
References
- 1. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Darutigenol: A Promising Cardioprotective Agent Awaiting Derivative Exploration
A Comparative Guide for Researchers and Drug Development Professionals
Darutigenol (B197986), a naturally occurring diterpenoid isolated from the traditional Chinese herb Herba Sigesbeckiae, has emerged as a significant candidate in the search for novel cardioprotective therapies.[1][2] Extensive research has demonstrated its potential in mitigating the cellular and tissue damage associated with myocardial infarction (MI) and ischemia/reperfusion (I/R) injury.[1][2][3] This guide provides a comprehensive overview of the current understanding of darutigenol's structure-activity relationship, with a notable caveat: to date, the scientific literature lacks studies on the synthesis and biological evaluation of darutigenol derivatives. Therefore, this guide will focus on the established biological activity of the parent compound, darutigenol, and its mechanism of action, while highlighting the untapped potential for derivative synthesis to enhance its therapeutic properties.
Unveiling the Cardioprotective Mechanism of Darutigenol
The primary mechanism underlying the beneficial effects of darutigenol is the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[3] Molecular docking studies have indicated a strong binding affinity of darutigenol to AKT1, a key protein in this cascade.[1][3] By activating this pathway, darutigenol helps protect the myocardium from ischemic injury.[3]
The activation of the PI3K/Akt pathway by darutigenol leads to a cascade of downstream effects that collectively contribute to its cardioprotective profile. This includes the inhibition of apoptosis (programmed cell death) and a reduction in the generation of reactive oxygen species (ROS), which are major contributors to cellular damage during I/R injury.[1][2]
Caption: PI3K/Akt Signaling Pathway Activated by Darutigenol.
Summary of Preclinical Evidence
The cardioprotective effects of darutigenol have been substantiated through a series of in vitro and in vivo experiments. These studies collectively demonstrate its ability to enhance cardiomyocyte survival and improve cardiac function in models of ischemic injury.
| Experimental Model | Key Findings | Quantitative Data Highlights | Reference |
| In Vitro (Neonatal Mouse Cardiomyocytes) | - Promotes cardiomyocyte (CM) survival and proliferation under ischemic conditions.- Reduces ischemia/reperfusion (I/R)-induced CM apoptosis.- Decreases reactive oxygen species (ROS) generation. | - No apparent cytotoxicity up to 80 μM.[3] | [1][2][3] |
| In Vivo (Adult Mice with Myocardial Infarction or I/R Injury) | - Attenuates cardiac injury.- Decreases fibrosis and apoptosis.- Improves cardiac function. | - Significantly increased expression levels of p-AKT1/AKT1 in the heart.[3] | [1][2][3] |
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the evaluation of darutigenol's cardioprotective effects.
In Vitro Ischemia/Reperfusion Model
-
Cell Culture: Primary neonatal mouse cardiomyocytes are isolated and cultured.
-
Ischemia Simulation: The cultured cardiomyocytes are subjected to ischemic conditions, typically by replacing the normal culture medium with an ischemic buffer and placing them in a hypoxic chamber.
-
Reperfusion Simulation: Following the ischemic period, the ischemic buffer is replaced with normal culture medium, and the cells are returned to normoxic conditions.
-
Treatment: Darutigenol is added to the culture medium at various concentrations before, during, or after the simulated ischemia/reperfusion.
-
Endpoint Analysis: Cell viability is assessed using assays such as the CCK-8 assay. Apoptosis is measured through techniques like TUNEL staining or flow cytometry. ROS generation is quantified using fluorescent probes.
In Vivo Myocardial Infarction and Ischemia/Reperfusion Models
-
Animal Model: Adult mice are typically used.
-
Surgical Procedure:
-
Myocardial Infarction (MI): The left anterior descending (LAD) coronary artery is permanently ligated to induce a heart attack.
-
Ischemia/Reperfusion (I/R): The LAD is temporarily ligated for a specific period, followed by the removal of the ligature to allow blood flow to resume.
-
-
Treatment: Darutigenol is administered to the mice, often via intraperitoneal injection, at a predetermined dosage and schedule relative to the surgical procedure.
-
Functional Assessment: Cardiac function is evaluated using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Histological Analysis: After a set period, the hearts are harvested for histological analysis. Techniques such as Masson's trichrome staining are used to assess the extent of fibrosis (scar tissue), and TUNEL staining is used to quantify apoptosis in the heart tissue.
-
Western Blot Analysis: Protein levels of key signaling molecules, such as total Akt and phosphorylated Akt (p-Akt), are measured in heart tissue lysates to confirm the activation of the PI3K/Akt pathway.[1][3]
Caption: General Experimental Workflow for Darutigenol Evaluation.
Future Directions: The Untapped Potential of Darutigenol Derivatives
While the existing research provides a strong foundation for the therapeutic potential of darutigenol, the exploration of its derivatives remains a significant and promising area for future investigation. The synthesis and evaluation of darutigenol derivatives could lead to the identification of analogues with:
-
Enhanced Potency: Modifications to the darutigenol scaffold could improve its binding affinity to AKT1 or other relevant targets, leading to greater efficacy at lower concentrations.
-
Improved Pharmacokinetic Properties: Chemical modifications could enhance the absorption, distribution, metabolism, and excretion (ADME) profile of darutigenol, improving its bioavailability and in vivo stability.
-
Reduced Off-Target Effects: Derivative synthesis could lead to more selective compounds, minimizing potential side effects.
The field of medicinal chemistry has demonstrated that the derivatization of natural products is a powerful strategy for drug discovery and development. By applying established synthetic methodologies to the darutigenol core, researchers can systematically probe the structure-activity relationship and potentially unlock even more potent cardioprotective agents. Future studies should focus on synthesizing a library of darutigenol derivatives and screening them using the established in vitro and in vivo models to identify lead candidates for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Darutigenol and Its Acetylated Form on JAK-STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JAK-STAT3 signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, and cell proliferation. Dysregulation of this pathway is implicated in various diseases, notably autoimmune disorders and cancer. Darutigenol (B197986), a natural diterpenoid, has been identified as an inhibitor of the JAK-STAT3 pathway, demonstrating potential as a therapeutic agent.[1][2] Acetylation is a common chemical modification used in drug discovery to potentially enhance a compound's stability, bioavailability, and efficacy. This guide explores the prospective comparison of darutigenol and its acetylated form in modulating the JAK-STAT3 signaling cascade.
Comparative Data on JAK-STAT3 Inhibition
Currently, there is a lack of direct comparative data in the public domain on the JAK-STAT3 inhibitory activity of darutigenol versus its acetylated form. To address this, a series of experiments are proposed. The following table illustrates how the quantitative data from these proposed experiments should be structured for a clear and direct comparison.
| Compound | Molecular Weight ( g/mol ) | In vitro Kinase Assay IC50 (JAK1) (nM) | In vitro Kinase Assay IC50 (JAK2) (nM) | In vitro Kinase Assay IC50 (JAK3) (nM) | Cellular p-STAT3 Inhibition IC50 (nM) | STAT3-Luciferase Reporter Assay IC50 (nM) |
| Darutigenol | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| Acetylated Darutigenol | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Synthesis of Acetylated Darutigenol
A general protocol for the acetylation of a hydroxyl group-containing natural product, such as darutigenol, using acetic anhydride (B1165640) is described below. This can be adapted and optimized for the specific synthesis of acetylated darutigenol.
Materials:
-
Darutigenol
-
Acetic anhydride
-
Pyridine (B92270) (or another suitable base as a catalyst)
-
Anhydrous dichloromethane (B109758) (or other appropriate solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve darutigenol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain pure acetylated darutigenol.
-
Confirm the structure of the acetylated product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In vitro JAK Kinase Inhibition Assay
This assay will determine the direct inhibitory effect of darutigenol and acetylated darutigenol on the enzymatic activity of JAK1, JAK2, and JAK3.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Darutigenol and acetylated darutigenol at various concentrations
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the respective JAK enzyme, the substrate peptide, and the kinase buffer.
-
Add varying concentrations of darutigenol or acetylated darutigenol to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a set time.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Cellular Phospho-STAT3 (p-STAT3) Inhibition Assay (Western Blot)
This experiment will assess the ability of the compounds to inhibit the phosphorylation of STAT3 in a cellular context.
Materials:
-
A suitable cell line with a constitutively active or cytokine-inducible JAK-STAT3 pathway (e.g., HeLa, A549, or a relevant cancer cell line).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., Interleukin-6, IL-6).
-
Darutigenol and acetylated darutigenol at various concentrations.
-
Lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of darutigenol or acetylated darutigenol for a specified duration.
-
Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with primary antibodies against p-STAT3 and total STAT3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3.
-
Calculate the percentage of inhibition and determine the IC50 values.
STAT3-Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3, providing a functional readout of pathway inhibition.
Materials:
-
A suitable host cell line.
-
A STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements upstream of a luciferase gene).
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Darutigenol and acetylated darutigenol at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the host cells with the STAT3-luciferase reporter plasmid and the control plasmid.
-
After transfection, treat the cells with various concentrations of darutigenol or acetylated darutigenol.
-
Stimulate the cells with a cytokine (e.g., IL-6) to activate the STAT3 pathway.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of STAT3 transcriptional activity and determine the IC50 values.
Visualizations
To facilitate a clear understanding of the concepts and workflows discussed, the following diagrams are provided.
Caption: The JAK-STAT3 signaling pathway and the proposed inhibitory action of darutigenol and its acetylated form.
Caption: Proposed experimental workflow for comparing the JAK-STAT3 inhibitory activity.
Caption: Logical relationship for the comparative analysis of darutigenol and its acetylated form.
References
Independent Verification of the Biological Targets of 16-O-Acetyldarutigenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the independent verification of the biological targets of 16-O-Acetyldarutigenol. Drawing on recent findings suggesting the parent compound, darutigenol (B197986), modulates the PI3K/Akt signaling pathway, this document outlines experimental approaches to validate this interaction for its acetylated derivative. We present a comparison with established inhibitors of this pathway and provide detailed protocols for key validation experiments.
Introduction to this compound and its Putative Target
This compound is a diterpenoid and a derivative of darutigenol, a natural product isolated from Herba Sigesbeckia. While direct studies on this compound are limited, recent research on darutigenol has indicated a significant cardioprotective effect mediated through the PI3K/Akt signaling pathway.[1] Molecular docking studies have suggested a strong binding affinity of darutigenol to AKT1, a key kinase in this pathway.[1][2] This guide is predicated on the hypothesis that this compound may exhibit a similar mechanism of action.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs essential cellular functions, including growth, proliferation, survival, and metabolism.[3][4][5][6][7][8] Its dysregulation is frequently implicated in diseases such as cancer, making it a significant target for therapeutic development.[3][7][9]
Comparative Analysis with Established PI3K/Akt Pathway Inhibitors
To objectively evaluate the potential effects of this compound on the PI3K/Akt pathway, a comparison with well-characterized inhibitors is essential. The following table summarizes the properties of selected inhibitors that target different nodes of this pathway.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 (Cell Line Dependent) |
| Alpelisib (BYL719) | PI3Kα isoform-specific inhibitor | Blocks the catalytic activity of the p110α subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3. | Varies (e.g., low nM in PIK3CA-mutant cell lines) |
| Everolimus (RAD001) | mTORC1 inhibitor | Allosterically inhibits the mTORC1 complex, a downstream effector of Akt signaling. | Varies (e.g., low nM range) |
| Capivasertib (AZD5363) | Pan-AKT inhibitor (AKT1/2/3) | Competitively inhibits the kinase activity of all three AKT isoforms, preventing the phosphorylation of its downstream substrates.[4] | Varies (e.g., low-to-mid nM range) |
| This compound | Putative: AKT1 | Hypothesized to directly bind to and modulate the activity of AKT1. | To be determined |
Experimental Protocols for Target Verification
The following section details key experimental protocols to independently verify the biological targets of this compound, with a focus on the PI3K/Akt signaling pathway.
Western Blot Analysis of Akt Phosphorylation
This experiment aims to determine if this compound affects the activation of Akt by measuring the levels of phosphorylated Akt (p-Akt) at key residues (Ser473 and Thr308).[10][11][12][13][14]
a. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MCF-7, known for its reliance on the PI3K/Akt pathway) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal Akt phosphorylation.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PI3K/Akt pathway activator like IGF-1 or a known inhibitor like Capivasertib).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
d. Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative change in Akt phosphorylation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to this compound.[15][16][17][18][19]
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and control compounds for 24, 48, and 72 hours.
b. MTT Incubation:
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
c. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[20][21][22][23] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
a. Cell Treatment and Heat Challenge:
-
Treat intact cells with this compound or a vehicle control for a defined period to allow for compound uptake.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
b. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
c. Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble AKT1 in the supernatant by Western blotting.
d. Data Analysis: Plot the amount of soluble AKT1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to AKT1.
In Vitro Kinase Assay
To directly assess the inhibitory or activating effect of this compound on AKT1 activity, an in vitro kinase assay can be performed.[24][25][26][27][28]
a. Reaction Setup:
-
In a reaction buffer, combine recombinant active AKT1 enzyme, a specific peptide substrate for AKT (e.g., a GSK-3 derived peptide), and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP (can be radiolabeled [γ-32P]ATP or in a system that measures ADP production).
b. Incubation and Termination:
-
Incubate the reaction at 30°C for a specified time.
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
c. Measurement of Substrate Phosphorylation:
-
Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity or through luminescence-based detection of ADP.
d. Data Analysis: Determine the effect of this compound on AKT1 kinase activity and calculate the IC50 or EC50 value if applicable.
Expected Outcomes and Interpretation
The collective data from these experiments will provide a comprehensive profile of the interaction between this compound and the PI3K/Akt signaling pathway. A decrease in p-Akt levels, reduced cell viability in cancer cell lines dependent on this pathway, a thermal shift in the CETSA assay for AKT1, and direct inhibition in an in vitro kinase assay would collectively provide strong evidence for AKT1 being a direct biological target of this compound. These findings would pave the way for further preclinical development and characterization of this compound as a potential therapeutic agent.
References
- 1. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 7. The PI3K/Akt pathway as a target in the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT signaling pathway in regulatory T-cell development, stability, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. promega.com [promega.com]
- 25. 2.6. AKT1 Kinase Activity Assay [bio-protocol.org]
- 26. promega.com [promega.com]
- 27. researchgate.net [researchgate.net]
- 28. resources.novusbio.com [resources.novusbio.com]
Safety Operating Guide
Proper Disposal Procedures for 16-O-Acetyldarutigenol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 16-O-Acetyldarutigenol, a diterpenoid compound. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As no specific safety data sheet (SDS) is publicly available for this compound, these guidelines are based on the known properties of its parent compound, darutigenol (B197986), and general best practices for chemical waste management in a laboratory setting.[1][2][3]
I. Hazard Assessment and Safety Information
While research suggests that the parent compound, darutigenol, has low cytotoxicity, it is crucial to treat all research compounds with care.[4] The acetylation of darutigenol to form this compound may alter its chemical and toxicological properties. Therefore, standard laboratory precautions should be strictly followed.
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 (Assumed) | Causes skin irritation. |
| Eye Damage/Irritation | Category 2A (Assumed) | Causes serious eye irritation. |
| Aquatic Hazard (Acute) | Category 3 (Assumed) | Harmful to aquatic life. |
| Aquatic Hazard (Chronic) | Category 3 (Assumed) | Harmful to aquatic life with long lasting effects. |
| Note: This classification is assumed in the absence of specific data for this compound and is based on general properties of similar chemical compounds. All chemicals of unknown toxicity should be handled as if they are hazardous. |
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound and its waste.[5][6]
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a certified respirator if generating dust or aerosols. |
III. Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Segregation of Waste
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other contaminated disposable materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
Step 2: Waste Container Labeling
All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not pour any amount of this compound, solid or in solution, down the drain.[2]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS office immediately.
-
Contain: If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads, sand).
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent or detergent and water.
Logical Relationship of Spill Response
Caption: Logical flow of actions in the event of a chemical spill.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your EHS office for any additional requirements.
References
- 1. Darutigenol | 5940-00-1 | FD73939 | Biosynth [biosynth.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Manual | Chemistry [chem.duke.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Essential Safety and Logistical Information for Handling 16-O-Acetyldarutigenol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 16-O-Acetyldarutigenol. While research indicates that the related compound, Darutigenol, possesses low toxicity, it is critical to handle this acetylated derivative with care as its specific toxicological properties have not been fully characterized.[1] The following procedures are based on a precautionary approach, combining general laboratory safety standards for handling novel chemical entities with available information on related diterpenoid compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Diterpenoids, the class of compounds to which this compound belongs, exhibit a wide range of biological activities and toxicities.[2][3][4] Therefore, a comprehensive approach to personal protection is warranted until more specific data becomes available. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | 2 pairs of powder-free nitrile gloves | Safety glasses with side shields or safety goggles | N95 respirator recommended to avoid inhalation of fine particles | Disposable, low-permeability fabric gown with knit cuffs |
| Solution Preparation and Dilution | Chemical Fume Hood | 2 pairs of powder-free nitrile gloves | Safety goggles or a face shield if there is a splash hazard | Not generally required if handled in a fume hood | Disposable, low-permeability fabric gown with knit cuffs |
| In Vitro / In Vivo Dosing | Biological Safety Cabinet (for cell culture) or Chemical Fume Hood | 2 pairs of powder-free nitrile gloves | Safety goggles or a face shield | Not generally required if handled in a certified cabinet/hood | Disposable, low-permeability fabric gown with knit cuffs |
| Waste Disposal | Chemical Fume Hood | 2 pairs of powder-free nitrile gloves | Safety goggles | Not generally required | Disposable, low-permeability fabric gown with knit cuffs |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operational workflow for handling this compound, from receipt of the compound to the final disposal of waste. Adherence to this workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Guidance
1. Pre-Handling Preparations:
-
Risk Assessment: Before any new procedure, conduct a risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible.
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.
2. Handling the Compound:
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above. Double gloving is recommended to minimize the risk of exposure.
-
Weighing: When handling the solid compound, use a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of airborne particles.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly before leaving the laboratory.
3. Post-Handling Procedures:
-
Decontamination: Clean and decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate laboratory disinfectant or cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable PPE in the designated waste stream.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure workplace safety.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of in a designated hazardous waste container.
2. Disposal Workflow:
3. Final Disposal:
-
All waste must be disposed of through the institution's hazardous waste management program.
-
Ensure all waste containers are properly labeled with the chemical name and any known hazards.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe working environment when handling this compound.
References
- 1. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
